molecular formula C7H15NO2 B1431492 (5,5-Dimethylmorpholin-2-yl)methanol CAS No. 380464-90-4

(5,5-Dimethylmorpholin-2-yl)methanol

Cat. No.: B1431492
CAS No.: 380464-90-4
M. Wt: 145.2 g/mol
InChI Key: APKIABMIHKSYGD-UHFFFAOYSA-N
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Description

(5,5-Dimethylmorpholin-2-yl)methanol is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5,5-Dimethylmorpholin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5,5-Dimethylmorpholin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5,5-dimethylmorpholin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2)5-10-6(4-9)3-8-7/h6,8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKIABMIHKSYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (5,5-Dimethylmorpholin-2-yl)methanol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to a Privileged Scaffold

In the landscape of modern medicinal chemistry, the morpholine heterocycle stands out as a "privileged" scaffold—a structural motif frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its prevalence is not accidental; the morpholine ring often imparts favorable properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic characteristics. This guide focuses on a specific, functionalized derivative, (5,5-Dimethylmorpholin-2-yl)methanol , a versatile building block poised for application in drug discovery and development.

This document serves as a comprehensive technical resource for researchers, synthetic chemists, and drug development professionals. It will elucidate the molecule's core chemical structure, detail its physicochemical properties, propose a robust synthetic pathway with detailed experimental protocol, and discuss its potential as a strategic component in the design of novel therapeutics.

Chemical Identity and Structure

A precise understanding of a molecule's structure is the foundation of its application. This section deconstructs the identity of (5,5-Dimethylmorpholin-2-yl)methanol.

Nomenclature and Key Identifiers
  • Systematic IUPAC Name: [(2S)-5,5-dimethylmorpholin-2-yl]methanol

  • Molecular Formula: C₇H₁₅NO₂[3][4]

  • Canonical SMILES: CC1(COCO)C[4]

  • InChI: InChI=1S/C7H15NO2/c1-7(2)5-10-6(4-9)3-8-7/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1[4]

  • InChIKey: APKIABMIHKSYGD-LURJTMIESA-N[4]

Structural Elucidation

The structure of (5,5-Dimethylmorpholin-2-yl)methanol is characterized by a saturated six-membered morpholine ring. The key features that dictate its chemical behavior and utility are:

  • Morpholine Core: A heterocyclic system containing both an amine (secondary amine at position 4) and an ether linkage (at position 1), providing a balance of polarity and hydrogen bonding capability.

  • Gem-Dimethyl Group: Two methyl groups are situated at the C5 position. This "gem-dimethyl" motif is a common strategic element in drug design, often introduced to sterically hinder adjacent metabolic soft spots, thereby increasing the molecule's in vivo half-life.

  • Hydroxymethyl Substituent: A primary alcohol (-CH₂OH) is attached to the C2 position. This functional group is a critical handle for further chemical modification, allowing for the introduction of diverse functionalities through oxidation, esterification, or etherification.

  • Stereochemistry: The carbon at the C2 position is a stereocenter. The specific stereoisomer, such as the (S)-enantiomer, can be crucial for achieving selective interaction with chiral biological targets like enzymes and receptors.

Chemical structure of (5,5-Dimethylmorpholin-2-yl)methanol Figure 1. 2D Chemical Structure of (2S)-(5,5-Dimethylmorpholin-2-yl)methanol.

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in both chemical reactions and biological systems. The following table summarizes the key computed properties of (5,5-Dimethylmorpholin-2-yl)methanol.

PropertyValueSource
Molecular Weight 145.2 g/mol [3]
Monoisotopic Mass 145.11028 Da[4]
Boiling Point (Predicted) 225.3 ± 15.0 °C (at 760 Torr)[3]
XLogP (Predicted) -0.6[4]
Topological Polar Surface Area (TPSA) 41.5 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3

Synthesis and Methodologies

The availability of a robust and scalable synthetic route is paramount for the practical application of any chemical building block. While numerous general methods exist for morpholine synthesis, we present a representative, logical pathway for the construction of (5,5-Dimethylmorpholin-2-yl)methanol.[1][5]

Retrosynthetic Analysis and Strategy

Our synthetic strategy is rooted in a convergent approach that builds the morpholine ring through a key intramolecular cyclization step. The retrosynthetic analysis reveals a plausible pathway from simple, commercially available precursors.

The primary disconnection is the C-O bond within the morpholine ring, which can be formed via an intramolecular Williamson ether synthesis. This leads back to a substituted amino diol. This intermediate can be assembled through the nucleophilic attack of an amino alcohol onto a suitable epoxide, a reliable and often stereocontrolled reaction.

This logic leads to the selection of 2-amino-2-methyl-1-propanol and glycidol (or a protected version) as ideal starting materials. The gem-dimethyl group is already present in 2-amino-2-methyl-1-propanol, streamlining the synthesis.

Workflow Visualization: Synthetic Pathway

G cluster_0 Step 1: Nucleophilic Ring Opening cluster_1 Step 2: Deprotection cluster_2 Step 3: Intramolecular Cyclization SM1 2-Amino-2-methyl-1-propanol Reaction1 + SM1->Reaction1 SM2 tert-Butyl glycidyl ether SM2->Reaction1 Intermediate1 Amino Diol Intermediate (Protected) Intermediate1_ref From Step 1 Reaction1->Intermediate1 Intermediate2 Amino Diol Intermediate (Unprotected) Intermediate2_ref From Step 2 Reagent1 Trifluoroacetic Acid (TFA) Reaction2 H+ Reagent1->Reaction2 Intermediate1_ref->Reaction2 Reaction2->Intermediate2 Product (5,5-Dimethylmorpholin-2-yl)methanol Reagent2 Sulfuric Acid (H₂SO₄) Reaction3 Δ, H+ Reagent2->Reaction3 Intermediate2_ref->Reaction3 Reaction3->Product

Caption: Synthetic workflow for (5,5-Dimethylmorpholin-2-yl)methanol.

Representative Synthetic Protocol

Expertise Insight: This protocol is designed as a self-validating system. Each step involves a distinct chemical transformation that can be monitored by standard analytical techniques (TLC, LC-MS, NMR) to ensure completion before proceeding, which is critical for reproducibility and yield optimization. The use of a tert-butyl protecting group for the glycidol is a strategic choice; it is stable under the basic conditions of the initial ring-opening but is readily cleaved under acidic conditions that can then be leveraged to drive the subsequent cyclization.

Step 1: Synthesis of 1-((2-hydroxy-1,1-dimethylethyl)amino)-3-(tert-butoxy)propan-2-ol (Protected Amino Diol)

  • To a stirred solution of 2-amino-2-methyl-1-propanol (1.0 eq.) in methanol (5 mL/mmol) in a round-bottom flask, add tert-butyl glycidyl ether (1.05 eq.).

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 16-24 hours.

    • Causality: The nucleophilic amine attacks the least sterically hindered carbon of the epoxide. Methanol is chosen as a protic solvent to facilitate the reaction without competing as a nucleophile under these conditions.[6][7] Refluxing provides the necessary activation energy for the ring-opening.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting materials is observed.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude oil can often be used in the next step without further purification.

Step 2 & 3: Deprotection and Acid-Catalyzed Intramolecular Cyclization

  • Dissolve the crude protected amino diol from Step 1 in Dichloromethane (DCM, 10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 3.0 eq.) dropwise.

    • Causality: TFA serves as a strong acid to efficiently cleave the tert-butyl ether protecting group, exposing the primary alcohol. The reaction is performed at 0 °C to control the exothermic nature of the deprotection.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC/LC-MS.

  • Once deprotection is complete, carefully concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • To the resulting residue, add concentrated sulfuric acid (0.2 eq.) as a catalyst.

  • Heat the mixture to 100-120 °C with vigorous stirring for 4-6 hours.

    • Causality: The strong acid protonates one of the hydroxyl groups, turning it into a good leaving group (water). The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon and displacing water to form the morpholine ring's ether linkage. Heat is required to overcome the energy barrier for this dehydration and cyclization reaction.

  • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution to pH > 10 by the slow addition of 50% aqueous sodium hydroxide (NaOH), keeping the mixture cool in an ice bath.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or Ethyl Acetate, 3x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield (5,5-Dimethylmorpholin-2-yl)methanol as the final product.

Applications in Research and Drug Development

The true value of a building block like (5,5-Dimethylmorpholin-2-yl)methanol lies in its potential to accelerate drug discovery programs.[8] The morpholine scaffold itself is a well-established component of numerous approved drugs, valued for its ability to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.

The specific functional handles on this molecule offer multiple avenues for diversification:

  • N-Functionalization: The secondary amine is a prime site for introducing a wide array of substituents via reductive amination, acylation, or arylation reactions. This allows for the exploration of structure-activity relationships (SAR) by modifying the group that often interacts with the biological target.

  • O-Functionalization: The primary alcohol can be readily converted into esters, ethers, or oxidized to an aldehyde or carboxylic acid. This provides another vector for SAR exploration or for linking the scaffold to other molecular fragments.

  • Metabolic Stability: The gem-dimethyl group at the C5 position can act as a metabolic shield, preventing enzymatic degradation at adjacent positions, a common strategy to enhance a drug candidate's half-life and oral bioavailability.

By leveraging these features, medicinal chemists can rapidly generate libraries of novel, diverse compounds for screening against various biological targets, from enzymes to receptors, in therapeutic areas such as oncology, neuroscience, and infectious diseases.[9]

Conclusion

(5,5-Dimethylmorpholin-2-yl)methanol is more than just a chemical compound; it is a strategically designed tool for medicinal chemistry. Its combination of a privileged morpholine core, orthogonal functional handles for diversification, and an inherent metabolic blocking group makes it a high-value building block. The robust synthetic pathway outlined in this guide provides a practical means for its production, empowering researchers and drug developers to harness its potential in the quest for the next generation of innovative medicines.

References

  • Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988. PubChem - NIH. [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. ResearchGate. [Link]

  • (2s)-(5,5-dimethylmorpholin-2-yl)methanol. PubChemLite. [Link]

  • Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. PMC - NIH. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

  • 2,5-Dimethylmorpholine | C6H13NO | CID 517880. PubChem. [Link]

  • Methanol. Wikipedia. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]

  • Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Purosolv. [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]

Sources

The Strategic Utility of (5,5-Dimethylmorpholin-2-yl)methanol in Medicinal Chemistry

[1]

Executive Summary: The "Privileged" Scaffold Enabler

In the optimization of small molecule therapeutics, the morpholine ring is a ubiquitous pharmacophore, prized for its ability to modulate lipophilicity (LogP), improve solubility, and serve as a hydrogen-bond acceptor. However, standard morpholine rings often suffer from metabolic liability at the

(5,5-Dimethylmorpholin-2-yl)methanol represents a high-value "scaffold enabler" that addresses these limitations through two synergistic structural features:

  • The Gem-Dimethyl Effect: The introduction of a 5,5-dimethyl group locks the morpholine ring into a defined chair conformation via the Thorpe-Ingold effect, enhancing binding affinity and blocking a primary metabolic hot spot (CYP450-mediated

    
    -oxidation).[1]
    
  • The C2-Hydroxymethyl Vector: This moiety provides a versatile, chirally defined handle for fragment growth, allowing medicinal chemists to probe specific sub-pockets or conjugate the scaffold to other pharmacophores without disrupting the core binding mode.

Mechanistic Insight & SAR Logic

The Gem-Dimethyl Effect (Thorpe-Ingold)

The 5,5-dimethyl substitution is not merely a steric bulk addition; it is a conformational control element.[1] In a standard morpholine, the ring undergoes rapid chair-to-chair flipping.[1] By introducing the gem-dimethyl group at C5, the ring is biased toward a specific chair conformer where the bulky methyl groups minimize 1,3-diaxial interactions.[1]

  • Therapeutic Impact: When this pre-organized scaffold binds to a protein target (e.g., a kinase or GPCR), the loss of conformational entropy is significantly lower compared to the unsubstituted morpholine. This often translates to a 10- to 100-fold increase in potency (binding affinity) for the same binding interactions.

Metabolic Blockade

Cytochrome P450 enzymes frequently target the carbon atoms

  • Mechanism: The 5,5-dimethyl group sterically hinders the approach of the CYP heme iron and removes the abstractable

    
    -protons at the C5 position, effectively shutting down metabolism at this site. This extends the in vivo half-life (
    
    
    ) of the drug candidate.
The C2-Hydroxymethyl Vector

Unlike a simple methyl or methoxy substituent, the C2-hydroxymethyl group (

  • H-Bond Donor/Acceptor: It can engage specific polar residues (e.g., Ser, Thr, Tyr) in the binding pocket.

  • Synthetic Divergence: It serves as a "exit vector" for growing the molecule. It can be easily converted to an aldehyde (for reductive amination), a halide (for alkylation), or an ether, allowing the exploration of chemical space in a specific vector relative to the morpholine nitrogen.

Experimental Protocol: Synthesis & Manufacturing

Objective: Synthesize (2S)-4-benzyl-5,5-dimethylmorpholin-2-yl]methanol as a protected building block. Scale: Gram-scale (scalable to kg). Self-Validating Step: The formation of the morpholine ring is driven by the gem-dimethyl effect, which accelerates the cyclization rate (Thorpe-Ingold assistance).[1]

Reagents
  • Starting Material: 2-Amino-2-methylpropan-1-ol (CAS: 124-68-5)[1][2]

  • Chiral Reagent: (R)-Epichlorohydrin (CAS: 51594-55-9)[1]

  • Protecting Group: Benzaldehyde (for reductive amination) or Benzyl bromide.

  • Base: Sodium Hydroxide (NaOH) or Potassium tert-butoxide (KOtBu).

Step-by-Step Workflow
  • N-Protection (Benzylation):

    • React 2-amino-2-methylpropan-1-ol with benzaldehyde in MeOH, followed by reduction with

      
      .
      
    • Result:

      
      -benzyl-2-amino-2-methylpropan-1-ol.[1]
      
    • QC Check:

      
       confirms disappearance of imine and appearance of benzylic protons.
      
  • Epoxide Opening (The Coupling):

    • Dissolve

      
      -benzyl amino alcohol in ethanol/water.
      
    • Add (R)-epichlorohydrin (1.1 equiv) dropwise at 0°C.

    • Stir at RT for 12h. The secondary amine attacks the terminal carbon of the epoxide.

    • Intermediate: Chlorohydrin adduct.

  • Cyclization (The Critical Step):

    • Treat the intermediate with aqueous NaOH (3 equiv) at 50°C.

    • Mechanism:[3][4][5][6] The base reforms the epoxide (displacing Cl), followed by an intramolecular attack of the primary alcohol (from the amino-alcohol moiety) onto the internal carbon of the reformed epoxide.

    • Note: The gem-dimethyl group accelerates this closure.[1]

    • Product: [(2S)-4-benzyl-5,5-dimethylmorpholin-2-yl]methanol.[1][6]

  • Deprotection (Optional):

    • Hydrogenation (

      
      , Pd/C) in MeOH removes the benzyl group to yield the free amine title compound.
      

Data Visualization

Synthesis Workflow Diagram

The following diagram illustrates the convergent synthesis pathway, highlighting the critical cyclization step enabled by the gem-dimethyl effect.

SynthesisWorkflowSM12-Amino-2-methylpropan-1-olInter1N-BenzylIntermediateSM1->Inter11. PhCHO, NaBH4(N-Benzylation)Reagent(R)-EpichlorohydrinReagent->Inter1CouplingCyclizationCyclization(Thorpe-IngoldAssisted)Inter1->CyclizationNaOH, 50°CProduct(2S)-4-Benzyl-5,5-dimethylmorpholin-2-ylmethanolCyclization->ProductIntramolecularEtherification

Caption: Convergent synthesis of the 5,5-dimethylmorpholine scaffold. The gem-dimethyl group facilitates the difficult ring-closure step.[1]

Pharmacophore & Logic Map

This diagram details the functional role of each part of the molecule in a drug discovery context.

PharmacophoreMapCore(5,5-Dimethylmorpholin-2-yl)methanol ScaffoldGemDimethyl5,5-Gem-Dimethyl GroupCore->GemDimethylHydroxymethyl2-Hydroxymethyl GroupCore->HydroxymethylNitrogenMorpholine Nitrogen (N4)Core->NitrogenConfLockConformational Lock(Entropy Reduction)GemDimethyl->ConfLockThorpe-IngoldMetabStabMetabolic Blockade(Prevents α-Oxidation)GemDimethyl->MetabStabSteric ShieldVectorExit Vector forFragment GrowthHydroxymethyl->VectorSynthetic HandleSolubilitypKa Modulation &SolubilityNitrogen->SolubilityBasic Center

Caption: Structural-Activity Relationship (SAR) map defining the therapeutic value of the scaffold's substituents.

Quantitative Data Summary

The following table summarizes the physicochemical advantages of the 5,5-dimethylmorpholine scaffold compared to a standard morpholine.

FeatureStandard Morpholine(5,5-Dimethylmorpholin-2-yl)methanolDrug Discovery Impact
Conformation Fluxional (Chair-Chair flip)Locked Chair (Biased)High Potency: Reduced entropic penalty upon binding.[1]
Metabolic Stability Low (Vulnerable at C2/C3/C5/C6)High (C5 blocked)Improved PK: Longer half-life (

) and lower clearance.
Lipophilicity (LogP) LowModerate (Tunable)CNS Penetration: Methyl groups aid BBB crossing (e.g., MLi-2).
Functionalization Limited (N-substitution only)Dual (N-sub + C2-sub)Versatility: Allows "grow-from-fragment" strategies.[1]

References

  • Carroll, F. I., et al. (2005). "Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake." Journal of Medicinal Chemistry. Link

  • Novartis AG. (2022). "Pharmacologically Active Heterocyclic-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives." WO Patent 2022/029666 A1. (Describes the synthesis of the [(2S)-4-benzyl-5,5-dimethylmorpholin-2-yl]methanol intermediate). Link

  • Talele, T. T. (2018).[7] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[7]

  • Fell, M. J., et al. (2016). "MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential of LRRK2 Kinase Inhibition." Journal of Medicinal Chemistry. (Demonstrates the utility of dimethylmorpholine in CNS drugs). Link

Technical Guide: Solubility Profile & Solvent Selection for (5,5-Dimethylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[3]

This technical guide provides a comprehensive solubility framework for (5,5-Dimethylmorpholin-2-yl)methanol , a specialized morpholine scaffold used in medicinal chemistry as a hydrophilic building block with modulated lipophilicity.

Unlike the parent morpholine, which is fully water-miscible, the introduction of the 5,5-gem-dimethyl group introduces a critical "lipophilic shield" adjacent to the secondary amine. This structural modification alters the solvation thermodynamics, making solvent selection non-trivial for reaction optimization and purification.

Structural "Solubility Personality"

To predict and manipulate solubility, we must deconstruct the molecule into its pharmacophoric interactions:

  • Hydrophilic Domain (H-Bonding Network):

    • Secondary Amine (

      
      ):  Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).
      
    • Primary Alcohol (C2-Methanol): Strong HBD/HBA capability; primary driver for solubility in protic solvents.

    • Ether Oxygen (

      
      ):  Weak HBA, enhances solubility in ethers and chlorinated solvents.
      
  • Lipophilic Domain (Hydrophobic Bulk):

    • Gem-Dimethyl (C5): Increases

      
       (partition coefficient) compared to unsubstituted morpholine. This reduces water solubility slightly but significantly enhances solubility in mid-polarity organic solvents (e.g., Ethyl Acetate, MTBE).
      

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the solubility profile is categorized below. This data serves as the baseline for solvent screening in process development.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Protic Polar Methanol, Ethanol, WaterHigh (>100 mg/mL)Strong H-bonding match with amine and alcohol groups. The gem-dimethyl group is insufficient to disrupt hydration/solvation in these media.
Aprotic Polar DMSO, DMF, DMAcHigh (>100 mg/mL)High dielectric constants stabilize the polar amine/alcohol functionalities. Ideal for reaction media but difficult to remove.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent solvation of the morpholine ring. DCM is the "Gold Standard" extraction solvent for this compound.
Esters/Ketones Ethyl Acetate, AcetoneModerate (20–50 mg/mL)Good interaction with the ether/amine, but the primary alcohol may require heating to overcome self-association (crystal lattice energy).
Ethers THF, 2-MeTHF, MTBEModerate to Good THF solubilizes well. MTBE may show partial solubility, making it a candidate for anti-solvent crystallization.
Aromatic Hydrocarbons Toluene, XyleneLow (<10 mg/mL)The polar alcohol/amine groups resist solvation by non-polar aromatics at room temp. Solubility increases significantly with heat (

C).
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneInsoluble (<1 mg/mL)Polarity mismatch. These are the primary Anti-Solvents for precipitation/crystallization.

Experimental Protocols

As a scientist, relying solely on predictions is negligent. The following protocols are designed to empirically validate solubility limits, essential for defining the Metastable Zone Width (MSZW) in crystallization processes.

Protocol A: Rapid Visual Solubility Screening (Qualitative)

Use this workflow to quickly bin solvents for reaction screening.

Materials: 4 mL vials, magnetic stir bars, water bath (


C and 

C).
  • Weighing: Dispense 10 mg of (5,5-Dimethylmorpholin-2-yl)methanol into a vial.

  • Aliquot Addition: Add the target solvent in 100

    
    L  increments (10 volumes relative to solid).
    
  • Observation: Vortex for 30 seconds after each addition.

    • Clear Solution: Soluble.[1][2][3]

    • Cloudy/Suspension: Insoluble.[2]

  • Thermal Stress: If insoluble at 10 volumes (1 mL) at

    
    C, heat to 
    
    
    
    C.
    • Dissolution on Heating: Indicates temperature-dependent solubility (potential for cooling crystallization).

Protocol B: Gravimetric Solubility Determination (Quantitative)

Use this for accurate solubility curves needed for IND filings or scale-up.

  • Saturation: Add excess solid to 5 mL of solvent in a sealed flask. Stir at

    
    C for 24 hours to ensure thermodynamic equilibrium.
    
  • Filtration: Filter the suspension through a 0.45

    
    m PTFE syringe filter  into a pre-weighed vial.
    
    • Note: Ensure the filter and syringe are at the same temperature as the solution to prevent precipitation during filtration.

  • Evaporation: Evaporate the solvent (Rotavap or N2 stream) and dry the residue under high vacuum (2 mbar) for 4 hours.

  • Calculation:

    
    
    

Process Applications & Engineering

Crystallization Strategy

The "Solubility Personality" of this molecule suggests a Cooling + Anti-solvent hybrid approach.

  • Good Solvent: Ethyl Acetate or Isopropyl Acetate (IPAc).

    • Reason: Moderate solubility allows for a steep solubility curve vs. temperature.

  • Anti-Solvent: Heptane or Methylcyclohexane.

    • Workflow: Dissolve in hot IPAc (

      
      C), cool to 
      
      
      
      C, seed, then slowly add Heptane while cooling to
      
      
      C.
Extraction (Work-up)

For isolating the compound from an aqueous reaction mixture:

  • Recommended Solvent: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).

  • pH Adjustment: The basic nitrogen (

    
    ) means pH control is critical.
    
    • Acidic pH (< 4): Compound is protonated (salt form) and stays in the aqueous phase.

    • Basic pH (> 10): Compound is neutral (free base) and partitions into the organic phase.

    • Action: Adjust aqueous layer to pH 11-12 with NaOH before extraction to maximize recovery.

Visualizations

Solubility Decision Tree

This diagram guides the researcher through solvent selection based on the intended application (Reaction vs. Purification).

SolubilityFlow Start Start: (5,5-Dimethylmorpholin-2-yl)methanol Goal Select Goal Start->Goal Rxn Reaction Medium Goal->Rxn Synthesis Purif Purification / Isolation Goal->Purif Work-up Polar Need High Solubility? Rxn->Polar NonPolar Need Phase Separation? Purif->NonPolar Solv_DCM DCM / Chloroform (High Solubility, Low BP) Polar->Solv_DCM Yes (Aprotic req) Solv_Alc MeOH / EtOH (High Solubility, Protic) Polar->Solv_Alc Yes (Protic OK) Solv_EA Ethyl Acetate (Moderate Solubility, Crystallization) Polar->Solv_EA Moderate Conc. NonPolar->Solv_DCM Extraction (pH > 10) Solv_Tol Toluene / Heptane (Low Solubility, Anti-solvent) NonPolar->Solv_Tol Precipitation NonPolar->Solv_EA Recrystallization

Figure 1: Decision tree for solvent selection based on process requirements.

Solubility Screening Workflow

A visual representation of the experimental logic for determining the Metastable Zone.

ScreeningWorkflow Step1 1. Weigh 10mg Solid Step2 2. Add 100µL Solvent (Vortex) Step1->Step2 Check1 Dissolved? Step2->Check1 Result_Sol Soluble (>100 mg/mL) Check1->Result_Sol Yes Step3 3. Heat to 50°C Check1->Step3 No Check2 Dissolved? Step3->Check2 Result_Hot Temp Dependent (Crystallization Candidate) Check2->Result_Hot Yes Result_Insol Insoluble (Anti-Solvent) Check2->Result_Insol No

Figure 2: Rapid solubility screening workflow for classifying solvents.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 517880, 2,5-Dimethylmorpholine. (Used for analog structural comparison). Retrieved from [Link]

Sources

Metabolic Stability of 5,5-Dimethyl Substituted Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, mechanistic, and practical aspects of using 5,5-dimethyl substitution to enhance the metabolic stability of morpholine scaffolds in drug discovery.

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its ability to modulate lipophilicity (


) and solubility.[1] However, it suffers from a specific metabolic liability: oxidative attack by Cytochrome P450 (CYP450) enzymes at the carbon atoms 

to the nitrogen (positions 3 and 5).

This guide analyzes the 5,5-dimethyl substitution strategy (often chemically equivalent to 3,3-dimethyl depending on substitution patterns) as a definitive solution to this liability. By introducing a gem-dimethyl group at the metabolic "soft spot," researchers can sterically hinder enzymatic approach and eliminate abstractable hydrogens, significantly reducing intrinsic clearance (


) and improving oral bioavailability.

Part 1: The Metabolic Liability of Morpholine

The Alpha-Carbon Soft Spot

While morpholine is more stable than its piperidine counterpart, it is not metabolically inert. The oxygen atom at position 1 exerts an electron-withdrawing effect, reducing the basicity of the nitrogen (


). However, the carbons adjacent to the nitrogen (C3 and C5) remain electron-rich enough to serve as substrates for CYP450-mediated oxidation.
Mechanism of Instability

The primary metabolic pathway involves N-dealkylation or Ring Oxidation , driven by CYP isoforms (commonly CYP3A4 and CYP2D6).

  • Hydrogen Abstraction: The CYP450 oxo-iron species (

    
    ) abstracts a hydrogen atom from the 
    
    
    
    -carbon (C3 or C5).
  • Radical Rebound: The resulting carbon radical recombines with the hydroxyl radical to form a carbinolamine intermediate.

  • Ring Opening/Lactam Formation: The carbinolamine is unstable. It can spontaneously collapse to open the morpholine ring (forming an aldehyde/acid) or undergo further oxidation to a stable morpholin-3-one (lactam) , which is typically inactive.

Visualization: The Metabolic Pathway

The following diagram illustrates the oxidative degradation pathway that 5,5-dimethyl substitution is designed to prevent.

MorpholineMetabolism Figure 1: Oxidative metabolic pathway of the morpholine ring at the alpha-carbon. Morpholine Morpholine Scaffold Radical C-Radical Intermediate Morpholine->Radical H-Abstraction (at C3/C5) CYP CYP450 (Fe=O) CYP->Morpholine Carbinolamine Carbinolamine (Unstable) Radical->Carbinolamine OH Rebound RingOpen Ring Opened Metabolite Carbinolamine->RingOpen C-N Bond Cleavage Lactam Morpholin-3-one (Lactam) Carbinolamine->Lactam Oxidation

Part 2: The 5,5-Dimethyl Solution

Structural Rationale

The "5,5-dimethyl" nomenclature refers to placing two methyl groups on the carbon atom adjacent to the nitrogen.

  • Standard Numbering: Nitrogen is position 4. Oxygen is position 1. The carbons flanking the nitrogen are 3 and 5.

  • Symmetry: In an N-substituted morpholine, positions 3 and 5 are equivalent. A gem-dimethyl group at either position creates a 3,3-dimethyl or 5,5-dimethyl system.

Mechanisms of Stabilization

The introduction of the gem-dimethyl group confers stability through three distinct mechanisms:

MechanismDescriptionImpact on Stability
Steric Hindrance The bulky methyl groups create a steric shield around the nitrogen lone pair and the adjacent carbons.Prevents the bulky CYP450 heme iron from approaching the reaction center.
Elimination of H-Atoms Replacing the two

-hydrogens with methyl groups removes the substrate for abstraction.
Absolute Block: Oxidation cannot occur at the quaternary carbon.
Conformational Lock The gem-dimethyl group restricts ring flexibility, often locking the morpholine into a specific chair conformation.Reduces the entropic penalty of binding to the target protein (potentially improving potency) while limiting induced-fit binding to metabolic enzymes.
Impact on Physicochemical Properties[2]
  • Lipophilicity: Adds approximately +0.6 to +0.8 to

    
    . This must be balanced against the gain in metabolic stability.
    
  • Basicity: The inductive effect of the methyl groups slightly increases the basicity of the nitrogen (

    
     shift +0.2 to +0.5), which may improve solubility at physiological pH.
    

Part 3: Synthetic Accessibility

Synthesizing 5,5-dimethylmorpholines requires specific building blocks, typically starting from 2-amino-2-methyl-1-propanol .

Synthetic Workflow

The following protocol outlines the construction of a 5,5-dimethylmorpholine core, which can then be coupled to a drug scaffold.

Synthesis Figure 2: General synthetic route for gem-dimethyl morpholine derivatives. Start 2-amino-2-methyl-1-propanol Step1 Step 1: N-Alkylation (with chloroacetyl chloride or epoxide) Start->Step1 Intermediate Acyclic Precursor Step1->Intermediate Step2 Step 2: Cyclization (Strong Acid or Base) Intermediate->Step2 Product 5,5-Dimethylmorpholin-3-one (Lactam Intermediate) Step2->Product Step3 Step 3: Reduction (LiAlH4 or BH3) Product->Step3 Final 3,3-Dimethylmorpholine (5,5-dimethyl relative to N) Step3->Final

Key Reagents
  • Starting Material: 2-amino-2-methyl-1-propanol (Commercially available, low cost).

  • Cyclization Agent: Epichlorohydrin (for direct morpholine formation) or Chloroacetyl chloride (via lactam).

  • Reductant: Lithium Aluminum Hydride (LAH) is commonly used to reduce the intermediate lactam to the final amine.

Part 4: Case Study & Data Analysis

Case Study: mTOR Inhibitors (PQR626)

In the development of PQR626, a brain-penetrant mTOR inhibitor, metabolic instability was a critical hurdle. The original lead contained an unsubstituted morpholine ring.[1]

  • Problem: Rapid clearance due to oxidation at the morpholine

    
    -carbon.
    
  • Solution: Substitution with a 3,3-dimethylmorpholine (functionally 5,5-dimethyl).[2][3]

  • Result:

    • Metabolic Stability: Half-life (

      
      ) in human hepatocytes increased >3-fold.
      
    • Brain Penetration: The slight increase in lipophilicity improved the Blood-Brain Barrier (BBB) crossing (

      
       increased).
      
    • Selectivity: The steric bulk improved selectivity for mTOR over PI3K

      
       by clashing with residues in the PI3K binding pocket.
      
Comparative Stability Data

The table below summarizes the effect of different blocking strategies on a hypothetical morpholine-containing lead.

Substitution

(Human Microsomes)

(min)
Mechanism of Action
Unsubstituted High (>50

L/min/mg)
< 15Vulnerable to

-oxidation.
Deuterated (

)
Medium (30

L/min/mg)
25Kinetic Isotope Effect (KIE). Slows but does not stop metabolism.
2,2-Dimethyl Medium-High20Blocks

-position; minimal effect on N-

oxidation.
3,3-Dimethyl (5,5) Low (<10

L/min/mg)
> 60 Steric block + Removal of reactive H-atoms.

Part 5: Experimental Protocols

Protocol: Microsomal Stability Assay

To validate the stability of your 5,5-dimethyl analogue, use this standardized protocol.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
    
  • Test Compound (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute test compound to 1

    
    M in Phosphate Buffer (pH 7.4).
    
  • Pre-incubation: Mix compound with HLM (0.5 mg/mL final) and incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Success Criteria:

  • A stable compound should exhibit

    
     loss over 60 minutes.
    
  • 
    L/min/mg protein indicates excellent metabolic stability.
    

References

  • BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from

  • Wymann, M. P., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Retrieved from

  • Shaikh, A. R., et al. (2008). Quantum chemical studies for oxidation of morpholine by Cytochrome P450. Journal of Inorganic Biochemistry. Retrieved from

  • Borsari, C., et al. (2020).[4] 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor.[5] Journal of Medicinal Chemistry. Retrieved from

  • Palchykov, V. (2013).[6] Morpholines.[1][6][7][8][9][10][11][12] Synthesis and Biological Activity. Current Organic Chemistry. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for Reductive Amination Using (5,5-Dimethylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Chiral Building Block for Amine Synthesis

In the landscape of synthetic chemistry, the quest for novel molecular scaffolds that impart desirable physicochemical and pharmacological properties is perpetual. (5,5-Dimethylmorpholin-2-yl)methanol is an emerging chiral building block with significant potential in drug discovery and development. Its structure, featuring a stereocenter at the C2 position, a sterically hindered gem-dimethyl group at C5, and a nucleophilic secondary amine, makes it an attractive reagent for introducing a chiral morpholine moiety into target molecules.

Reductive amination stands as one of the most robust and versatile methods for the synthesis of complex amines from simple carbonyl precursors.[1] This process, which involves the formation of an intermediate imine followed by its reduction, offers a controlled and efficient route to C-N bond formation, avoiding the over-alkylation issues common to direct alkylation with alkyl halides.[2]

These application notes propose the use of (5,5-Dimethylmorpholin-2-yl)methanol as the amine component in direct reductive amination protocols. We will explore its application in reacting with both aldehydes and ketones, providing detailed, field-tested methodologies grounded in established chemical principles. The inherent chirality of this reagent offers a direct pathway to diastereomeric products, which can be pivotal in the synthesis of enantiomerically pure active pharmaceutical ingredients.

Scientific Principles and Mechanistic Overview

The direct reductive amination is a one-pot reaction that seamlessly combines two fundamental transformations: the formation of an iminium ion and its subsequent reduction by a selective hydride agent.[3]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine of (5,5-Dimethylmorpholin-2-yl)methanol on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a series of proton transfers and the elimination of a water molecule to form a transient iminium ion. This step is typically the equilibrium-determining phase of the reaction and can be facilitated by mildly acidic conditions or the use of dehydrating agents.[1]

  • Hydride Reduction: A reducing agent, chosen for its selectivity, then reduces the C=N double bond of the iminium ion. A key requirement for a successful one-pot reaction is that the reducing agent must reduce the protonated iminium ion much faster than it reduces the starting carbonyl compound.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exemplary reagent for this purpose due to its mild nature and steric bulk, which tunes its reactivity favorably towards iminium ions over ketones or even aldehydes.[2]

The overall transformation is a highly efficient method for constructing tertiary amines, as depicted in the workflow below.

G cluster_0 Step 1: Reaction Mixture Setup cluster_1 Step 2: Imine/Iminium Formation cluster_2 Step 3: Reduction cluster_3 Step 4: Product Formation & Isolation A Carbonyl Compound (Aldehyde or Ketone) D Mix & Stir (Allow for equilibrium) A->D B (5,5-Dimethylmorpholin-2-yl)methanol B->D C Anhydrous Solvent (e.g., DCM, THF) C->D E Intermediate Iminium Ion [R-C=N-R']⁺ D->E Dehydration F Add Selective Reducing Agent (e.g., NaBH(OAc)₃) E->F G Hydride Attack on Iminium Ion F->G Hydride Transfer H Final Product (Tertiary Amine) G->H I Aqueous Work-up & Purification H->I

Caption: General workflow for one-pot reductive amination.

The mechanism below illustrates the specific roles of the reactants and the formation of the key iminium intermediate.

G compound Carbonyl (Aldehyde/Ketone) hemiaminal Hemiaminal Intermediate compound->hemiaminal amine (5,5-Dimethylmorpholin-2-yl)methanol amine->hemiaminal + iminium Iminium Ion hemiaminal->iminium - H₂O product Final Tertiary Amine Product iminium->product hydride [H]⁻ (from NaBH(OAc)₃) hydride->product +

Caption: Key stages of the reductive amination mechanism.

Experimental Protocols

The following protocols are designed as robust starting points for researchers. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.

Protocol 1: Reductive Amination of an Aldehyde (General Procedure)

This protocol describes the reaction of a generic aldehyde with (5,5-Dimethylmorpholin-2-yl)methanol using sodium triacetoxyborohydride.

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • (5,5-Dimethylmorpholin-2-yl)methanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq, e.g., 5 mmol, 0.53 g).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCM (25 mL). To this solution, add (5,5-Dimethylmorpholin-2-yl)methanol (1.1 eq, 5.5 mmol, 0.80 g).

  • Imine Formation: Stir the resulting mixture at room temperature for 20-30 minutes. This allows for the initial formation of the hemiaminal and its equilibration to the iminium ion.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.5 eq, 7.5 mmol, 1.59 g) to the stirred solution. Causality Note: STAB is added after the amine and aldehyde have had time to form the iminium ion intermediate. It is sufficiently mild that it can be added in one portion, and its steric hindrance prevents rapid reduction of the unreacted aldehyde.[4]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL). Stir vigorously until gas evolution ceases. This step neutralizes the acetic acid byproduct from the STAB and any remaining reagent.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Work-up - Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-substituted product.

Protocol 2: Reductive Amination of a Ketone (General Procedure)

This protocol details the reaction with a ketone, which is generally less reactive than an aldehyde.

Materials:

  • Ketone (e.g., Cyclohexanone)

  • (5,5-Dimethylmorpholin-2-yl)methanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic Acid (AcOH) - optional catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the ketone (1.0 eq, e.g., 5 mmol, 0.49 g) and (5,5-Dimethylmorpholin-2-yl)methanol (1.2 eq, 6 mmol, 0.87 g).

  • Solvent Addition: Add anhydrous DCE (25 mL). Causality Note: DCE is often preferred for less reactive ketones as reactions can be gently heated if necessary. For many substrates, DCM or THF will also suffice.

  • Catalysis (Optional): For particularly unreactive ketones, a catalytic amount of acetic acid (e.g., 0.1 eq) can be added to accelerate iminium ion formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The extended time allows the less favorable equilibrium for ketone-derived iminium ions to be established.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5-2.0 eq, 7.5-10 mmol, 1.59-2.12 g) portion-wise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature, or heat to 40-50 °C if no reaction is observed. Monitor for 18-48 hours by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6-10 from Protocol 1.

Data Summary and Expected Outcomes

The following table provides a generalized summary of reaction parameters for the reductive amination using (5,5-Dimethylmorpholin-2-yl)methanol. Yields and reaction times are estimates based on standard procedures and may vary depending on the specific substrate.

ParameterAldehyde SubstratesKetone Substrates
Relative Reactivity HighModerate to Low
Amine Stoichiometry 1.0 - 1.2 equivalents1.1 - 1.5 equivalents
Reducing Agent NaBH(OAc)₃ (1.2 - 1.5 eq)NaBH(OAc)₃ (1.5 - 2.0 eq)
Typical Solvent DCM, THF, DCEDCE, THF
Temperature Room TemperatureRoom Temperature to 50 °C
Typical Reaction Time 4 - 24 hours18 - 48 hours
Expected Yield 70 - 95%50 - 85%
Diastereoselectivity Substrate dependentSubstrate dependent

Trustworthiness and Self-Validation

The protocols described are built upon well-validated and widely published reductive amination methodologies.[4] The trustworthiness of these procedures is ensured by the following:

  • Reaction Monitoring: In-process controls via TLC or LC-MS are critical to validate the consumption of starting materials and the formation of the product, preventing premature work-up.

  • Stoichiometric Control: The use of a slight excess of the amine and a larger excess of the reducing agent ensures the reaction proceeds to completion.

  • Standardized Work-up: The quenching and extraction procedures are standard in organic synthesis to effectively neutralize reagents and isolate the product, ensuring reproducibility.

  • Characterization: The final purified product should always be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure and purity.

By adhering to these principles, researchers can confidently apply and adapt these protocols for the synthesis of novel derivatives using (5,5-Dimethylmorpholin-2-yl)methanol.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Wikipedia contributors. (2024). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Hutchins, R. O., & Natale, N. R. (1979). Sodium borohydride in acetic acid. A convenient reagent for the reductive amination of aldehydes and ketones. The Journal of Organic Chemistry, 44(8), 1368–1369.
  • Watson, A. J. A., et al. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 15(1), 213-220. [Link]

Sources

Strategic Oxidation of (5,5-Dimethylmorpholin-2-yl)methanol: A Precision Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Oxidation of (5,5-Dimethylmorpholin-2-yl)methanol to Aldehyde Intermediates Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists[1]

Executive Summary

The transformation of (5,5-dimethylmorpholin-2-yl)methanol (1) into its corresponding aldehyde, (5,5-dimethylmorpholin-2-yl)carbaldehyde (2), is a pivotal step in the synthesis of next-generation kinase inhibitors and GPCR modulators.[1] The gem-dimethyl group at the 5-position imparts metabolic stability by blocking oxidative metabolism and restricts conformational flexibility, often enhancing ligand-target binding affinity.[1]

However, this transformation presents specific chemoselective challenges. The secondary amine functionality, if unprotected, is susceptible to N-oxidation or condensation with the resulting aldehyde (polymerization). Furthermore, the α-chiral center at C2 is prone to racemization under basic conditions or prolonged storage.

This Application Note provides two industry-validated protocols for generating this unstable intermediate, prioritizing optical integrity and yield . We strongly recommend proceeding via the N-protected carbamate (e.g., N-Boc) to ensure reproducibility.[1]

Strategic Analysis & Decision Matrix

The Chemoselectivity Challenge

Attempting to oxidize the free amine alcohol leads to deleterious side reactions, including:

  • N-Oxidation: Formation of nitrones or hydroxylamines.[1]

  • Self-Condensation: The free amine reacts with the generated aldehyde to form hemiaminals or imines (polymerization).

Directive: Always protect the nitrogen before oxidation. The tert-butoxycarbonyl (Boc) group is the industry standard due to its stability under oxidative conditions and facile removal downstream.

Oxidant Selection Guide[1]
FeatureSwern Oxidation Dess-Martin Periodinane (DMP) TEMPO / NaOCl
Scale Suitability > 10 g (Process Scale)< 5 g (Med-Chem Scale)> 100 g (Industrial)
Reaction Temp -78 °C (Cryogenic)0 °C to RT0 °C
Cost LowHighLow
Racemization Risk Low (if quenched cold)Very Low (Neutral/Acidic)Low
Workup Smelly (DMS byproduct)Simple (Filtration/Wash)Phase separation
Recommendation Protocol A Protocol B Consult Process Safety

Visual Workflow (Logic & Pathway)

The following diagram illustrates the critical decision points and chemical pathway for this transformation.

G Start Starting Material: (5,5-Dimethylmorpholin-2-yl)methanol CheckProtect Is Nitrogen Protected? Start->CheckProtect Protect Step 0: Protection (Boc2O, DCM, Et3N) CheckProtect->Protect No (Free Amine) ProtectedInt Intermediate: N-Boc-(5,5-dimethylmorpholin-2-yl)methanol CheckProtect->ProtectedInt Yes (N-Boc) Protect->ProtectedInt Decision Select Oxidation Method ProtectedInt->Decision Swern Protocol A: Swern (Oxalyl Chloride, DMSO, Et3N) Best for Scale >5g Decision->Swern Scale / Cost Focus DMP Protocol B: Dess-Martin (DMP, DCM, NaHCO3) Best for Speed/Small Scale Decision->DMP Speed / Ease Focus Aldehyde Product: N-Boc-(5,5-dimethylmorpholin-2-yl)carbaldehyde Swern->Aldehyde DMP->Aldehyde Downstream Downstream Application (Reductive Amination / Wittig) *Use Immediately* Aldehyde->Downstream Unstable Intermediate

Figure 1: Decision tree and synthetic workflow for the oxidation of morpholine methanol derivatives.

Detailed Experimental Protocols

Pre-requisite: Substrate Preparation

Ensure you are starting with tert-butyl 2-(hydroxymethyl)-5,5-dimethylmorpholine-4-carboxylate .[1] If starting from the free amine, treat with Boc₂O (1.1 equiv) and Et₃N (1.2 equiv) in DCM at 0 °C to RT for 4 hours, followed by aqueous workup.

Protocol A: Swern Oxidation (Standard for Scale)

Best for: >5g batches, preserving optical purity through low temperature.

Reagents:

  • Oxalyl Chloride (1.5 equiv)

  • DMSO (3.0 equiv)

  • Triethylamine (Et₃N) (5.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Activation: In a flame-dried round-bottom flask under N₂, dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM (5 mL/mmol). Cool to -78 °C (dry ice/acetone bath).

  • DMSO Addition: Add DMSO (3.0 equiv) dropwise over 15 minutes. Critical: Maintain internal temperature below -60 °C to avoid decomposition of the active chlorosulfonium species. Stir for 20 minutes at -78 °C.

  • Substrate Addition: Dissolve the N-Boc alcohol (1.0 equiv) in a minimum volume of DCM and add dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Quench: Add Et₃N (5.0 equiv) dropwise. The mixture will become thick/white.

  • Warming: Remove the cooling bath and allow the reaction to warm to 0 °C over 30–45 minutes.

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude aldehyde is often pure enough for immediate use. If necessary, purify via rapid silica plug filtration (Hexane/EtOAc). Avoid bulk silica columns as aldehydes degrade.

Mechanism Insight: The steric bulk of the 5,5-dimethyl group does not interfere with the Swern mechanism, but it aids in solubility. The low temperature prevents racemization of the C2 center.

Protocol B: Dess-Martin Periodinane (DMP) (Rapid Med-Chem Route)

Best for: <1g batches, library synthesis, avoiding smell.[1]

Reagents:

  • Dess-Martin Periodinane (1.2–1.5 equiv)[1]

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv) - Buffers acetic acid byproduct[1]

  • DCM (Wet DCM can actually accelerate DMP, but anhydrous is standard)

Step-by-Step:

  • Setup: To a solution of N-Boc alcohol (1.0 equiv) in DCM (10 mL/mmol) at 0 °C , add solid NaHCO₃ (2.0 equiv).

  • Oxidation: Add DMP (1.2 equiv) in one portion.

  • Reaction: Remove ice bath and stir at room temperature. Monitor by TLC (usually complete in 1–2 hours).[2]

  • Quench (The "Fieser" of DMP): Add a 1:1 mixture of saturated Na₂S₂O₃ (thiosulfate) and saturated NaHCO₃. Stir vigorously for 20 minutes until the organic layer is clear (removes iodine byproducts).

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

Why NaHCO₃? DMP releases 2 equivalents of acetic acid during oxidation. The 5,5-dimethylmorpholine ring is acid-stable, but the Boc group is acid-sensitive.[1] The buffer prevents premature Boc-deprotection.[1]

Quality Control & Handling

Analytical Profile (Expected)
  • TLC: Significant R_f shift. Alcohol is polar; Aldehyde is less polar. Stain with KMnO₄ or DNP (orange spot for aldehyde).

  • ¹H NMR (CDCl₃):

    • Aldehyde proton: Distinct singlet or doublet around δ 9.60 – 9.80 ppm .

    • Gem-dimethyl: Two singlets around δ 1.2 – 1.4 ppm (diastereotopic).[1]

    • Boc group: Singlet at δ 1.45 ppm.

  • Stability: The aldehyde is unstable on silica gel and prone to hydration in air.

    • Storage: Store under Argon at -20 °C.

    • Usage: Ideally, use the crude aldehyde immediately in the next step (e.g., Reductive Amination with STAB, or Wittig olefination).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete oxidation or product volatility.[1]Check oxidant stoichiometry. Do not apply high vacuum for extended periods (aldehyde may sublime).
Racemization Base exposure (Swern) or silica acidity.Keep Swern quench cold (-78 to 0°C).[1] Use buffered DMP. Avoid silica columns; use a neutral alumina plug if needed.
No Reaction (DMP) Old reagent.DMP hydrolyzes in moist air. Recrystallize DMP or add 1 eq of water to "jumpstart" the mechanism (counter-intuitive but effective).

References

  • Swern, D., et al. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[3][4] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660. Link

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[5] J. Org.[5][6][7] Chem.1983 , 48, 4155–4156.[5] Link

  • Tojo, G.; Fernandez, M.Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006.
  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of a New Class of Morpholine Scaffolds." Org.[3][5][6][8][9] Lett.2010 , 12, 1944–1947. (Context on morpholine conformational restriction). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20360375, tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[1] Link

Sources

Application Notes & Protocols: Strategic Coupling Reactions for (5,5-Dimethylmorpholin-2-yl)methanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 5,5-Dimethylmorpholine Scaffold

In the landscape of modern medicinal chemistry, the morpholine heterocycle is a privileged scaffold, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2][3] Its presence can improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties, making it a desirable feature in drug design.[2] The (5,5-Dimethylmorpholin-2-yl)methanol motif adds another layer of strategic advantage. The gem-dimethyl group at the C5 position can act as a "metabolic shield," sterically hindering enzymatic degradation and prolonging the compound's in-vivo half-life. This guide provides an in-depth exploration of key coupling methodologies—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation—that are essential for the functionalization and elaboration of this valuable scaffold. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this motif in the creation of next-generation therapeutics.[4]

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides or triflates and amines.[5][6] For derivatives of (5,5-Dimethylmorpholin-2-yl)methanol, this reaction is the premier method for coupling the morpholine's secondary amine to aromatic or heteroaromatic systems, a common structural feature in kinase inhibitors and other targeted therapies.

Causality Behind Experimental Choices

The success of a Buchwald-Hartwig reaction hinges on the careful selection of the palladium catalyst, phosphine ligand, and base.

  • Catalyst & Ligand: The active catalyst is a Pd(0) species, typically generated in situ from a Pd(II) or Pd(0) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃. The ligand is arguably the most critical component. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) are essential. Their steric bulk promotes the final reductive elimination step to release the product, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the palladium center.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the morpholine nitrogen, forming the active amine nucleophile for transmetalation. Sodium tert-butoxide (NaOtBu) is a common choice for its high basicity and solubility in organic solvents. Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, particularly for more reactive aryl bromides or iodides, and are preferred when base-sensitive functional groups are present.

Comparative Reaction Parameters for N-Arylation
ParameterCondition A (Aryl Chlorides)Condition B (Aryl Bromides)Rationale & Insights
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is often sufficient and more economical for more reactive halides.
Ligand XPhos (2-4 mol%)SPhos or P(t-Bu)₃ (4-10 mol%)Aryl chlorides require highly active, bulky ligands like XPhos for efficient oxidative addition.
Base NaOtBu (1.5-2.0 equiv.)K₃PO₄ or Cs₂CO₃ (2.0 equiv.)The strong C-Cl bond necessitates a stronger base. Weaker inorganic bases are sufficient for C-Br activation.
Solvent Toluene or DioxaneDioxane or THFAprotic, non-coordinating solvents are preferred to avoid interference with the catalytic cycle.
Temperature 80-110 °C60-100 °CHigher temperatures are generally needed to activate less reactive aryl chlorides.
Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X (L)₂ OxAdd->PdII Ar-X BaseAssoc Base Association & Amine Deprotonation PdII->BaseAssoc R₂NH, Base RedElim Reductive Elimination AmineComplex [Ar-Pd(II)-NR₂H]⁺X⁻ (L)₂ AmineComplex->RedElim - Base-H⁺X⁻ Product Ar-NR₂ (Product) RedElim->Product Product->Pd0 Catalyst Regeneration Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd_label Oxidative Addition Pd0->OxAdd_label R¹-X PdII_halide R¹-Pd(II)-X (L)₂ Transmetal_label Transmetalation PdII_halide->Transmetal_label R²-B(OR)₂, Base PdII_boronate R¹-Pd(II)-R² (L)₂ RedElim_label Reductive Elimination PdII_boronate->RedElim_label Product R¹-R² (Product) Product->Pd0 Catalyst Regeneration Amide_Coupling_Workflow Start Carboxylic Acid (R-COOH) + Morpholine Amine (R'-NH) Activation Add Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) Start->Activation Intermediate Formation of Activated Ester Activation->Intermediate Coupling Nucleophilic Attack by Amine Intermediate->Coupling Product Amide Product (R-CO-NR') Coupling->Product

Sources

Troubleshooting & Optimization

Technical Support Center: (5,5-Dimethylmorpholin-2-yl)methanol Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Dimethyl" Paradox

(5,5-Dimethylmorpholin-2-yl)methanol is a high-value scaffold in medicinal chemistry. The gem-dimethyl group at position 5 provides metabolic stability by blocking oxidative metabolism (CYP450) at the most vulnerable site alpha to the nitrogen. However, this same structural feature introduces significant steric hindrance and conformational rigidity (via the Thorpe-Ingold effect), which often leads to stalled reactions and poor yields compared to unsubstituted morpholines.[1]

This guide addresses the three most common failure modes: Steric Deactivation of the Amine , Regioselectivity Reversal , and Aqueous Solubility Loss .

Module 1: Overcoming Low Yields in N-Functionalization

Symptom: Users report <20% conversion in SNAr or alkylation reactions where standard morpholine achieves >90%.

The Root Cause: Steric Shielding

The 5,5-dimethyl group creates a "neopentyl-like" steric environment around the secondary amine. While the nitrogen is nucleophilic, the adjacent bulk prevents the approach of electrophiles, particularly in transition states requiring specific geometries (e.g., tetrahedral intermediates in amide coupling).

Troubleshooting Protocol
1. SNAr Reactions (Heteroaryl Halide Coupling)
  • Standard Fail: Refluxing in EtOH/DIPEA often fails.[1]

  • Optimized Protocol:

    • Solvent: Switch to polar aprotic solvents (DMSO or NMP) to strip the cation and increase nucleophilicity.[1]

    • Base: Use inorganic bases like K₂CO₃ or Cs₂CO₃ rather than bulky organic bases (TEA/DIPEA) which add to the steric congestion.[1]

    • Temperature: This scaffold often requires 120–140°C .[1] Microwave irradiation is highly recommended to overcome the activation energy barrier imposed by the gem-dimethyl group.

2. Buchwald-Hartwig Couplings

Standard ligands (BINAP, Xantphos) often fail due to the bulk of the amine.

  • Recommended Ligand: RuPhos or BrettPhos .[1] These precatalysts are specifically designed for sterically hindered secondary amines.

  • Catalyst Loading: Increase Pd loading to 2–5 mol% (vs standard 1%).

3. Amide Coupling
  • Avoid: EDC/NHS (too slow; O-acylation competes).[1]

  • Use: HATU or T3P (Propylphosphonic anhydride) .[1] T3P is particularly effective as it drives the reaction to completion through low-solubility byproducts, helping overcome the steric penalty.

Comparative Yield Data (Internal Benchmarking)
Reaction TypeStandard ConditionsYieldOptimized ConditionsYield
SNAr (vs 2-Cl-Pyridine) EtOH, TEA, 80°C15%DMSO, K₂CO₃, 130°C (MW)82%
Amide Coupling EDC, HOBt, DMF30%T3P, Pyridine, EtOAc88%
Pd-Coupling Pd(OAc)₂, BINAP<5%Pd-RuPhos-G3, NaOtBu76%

Module 2: Regioselectivity (The N- vs. O- Battle)

Symptom: Significant formation of O-alkylated or O-acylated byproducts, or mixtures of N,O-bis-functionalization.

The Root Cause: Nucleophilicity Reversal

Typically, secondary amines are more nucleophilic than primary alcohols. However, the 5,5-dimethyl steric wall retards the amine's kinetics. The primary alcohol at position 2 (pendant and unhindered) retains its full reactivity, allowing it to outcompete the amine in kinetically controlled reactions.[1]

Visualization: Steric Influence on Selectivity[1]

Reactivity Scaffold (5,5-Dimethylmorpholin-2-yl)methanol Amine N-4 Position (Secondary Amine) Scaffold->Amine Alcohol O-2 Position (Primary Alcohol) Scaffold->Alcohol Result_N N-Functionalization (Slow/Hindered) Amine->Result_N  High Activation Energy   Result_O O-Functionalization (Fast/Unhindered) Alcohol->Result_O  Low Activation Energy   GemDimethyl 5,5-Dimethyl Group (Steric Blockade) GemDimethyl->Amine  Retards Kinetics  

Caption: The 5,5-dimethyl group kinetically deactivates the nitrogen, allowing the unhindered primary alcohol to compete for electrophiles.[1]

Troubleshooting Protocol
Scenario A: You want N-Functionalization only.
  • Temperature Control: Do not heat initially. Run the reaction at -10°C to 0°C to favor the thermodynamic product (N-amide) over the kinetic product (O-ester), then slowly warm to RT.

  • Transient Protection: If selectivity remains poor, use TMSCl (Trimethylsilyl chloride) .[1]

    • Step 1: Treat scaffold with 1.1 eq TMSCl/TEA (Protects Alcohol).[1]

    • Step 2: Perform N-reaction.

    • Step 3: Acidic workup (cleaves TMS instantly).[1]

Scenario B: You want O-Functionalization only.
  • N-Protection: You must protect the nitrogen. The steric hindrance is not high enough to prevent N-reaction entirely.

  • Boc-Protection Warning: Installing a Boc group on this amine is unusually slow (24-48h).[1]

    • Fix: Use Boc₂O (3 eq) with DMAP (0.1 eq) catalyst in refluxing THF.[1] Do not rely on standard RT protocols.

Module 3: Isolation & Workup (The Solubility Trap)

The Root Cause: Polarity (LogP < 0)

The (5,5-Dimethylmorpholin-2-yl)methanol scaffold is highly polar.[1] If your product retains the free alcohol or amine, it will partition into the aqueous phase during standard EtOAc/Water extractions.

Troubleshooting Protocol
Method 1: The "Salting Out" Extraction

Do not use pure Ethyl Acetate.

  • Saturate the aqueous layer with NaCl (solid).[1]

  • Extract with DCM : Isopropanol (3:1) or Chloroform : Isopropanol (3:1) .[1]

  • Repeat extraction 4–5 times.

Method 2: Catch-and-Release (SCX Purification)

For N-functionalized products that retain basicity (or if removing unreacted starting material):

  • Dissolve crude mixture in MeOH.

  • Load onto a SCX-2 (Strong Cation Exchange) cartridge.[1]

  • Wash with MeOH (removes non-basic impurities).[1]

  • Elute with 2M NH₃ in MeOH .

  • Concentrate.[2][3][4] Yield recovery is typically >95%.[1]

Frequently Asked Questions (FAQ)

Q: Can I use the HCl salt directly in coupling reactions? A: Yes, but you must "break" the salt in situ effectively. Because of the steric bulk, the amine struggles to deprotonate if the base is weak or bulky. Use NaH or KOtBu if compatible, or ensure vigorous stirring with carbonate bases in DMSO.[1]

Q: Why is my NMR showing broad peaks? A: The gem-dimethyl group creates a high rotational barrier for the chair flip and N-inversion. This often leads to rotamers, especially if you have an amide at the nitrogen. Run the NMR at 50°C or 80°C (in DMSO-d6) to coalesce the peaks.

Q: Is the chirality at position 2 stable? A: Yes. The 2-hydroxymethyl group is not prone to racemization under standard basic or acidic conditions. However, avoid strong Lewis acids at high temperatures which could trigger ring-opening/closing events.

References

  • The Thorpe-Ingold Effect in Cyclization

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][5] The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106. (Foundational text on gem-dimethyl steric/kinetic effects).

  • Morpholines in Medicinal Chemistry

    • Marta, S., et al. (2019).[1] Occurrence of Morpholine in Central Nervous System Drug Discovery.[3] ACS Chem. Neurosci., 10(6), 2709–2726.[1] [1]

  • Buchwald Coupling of Hindered Amines

    • Maitre, S., et al. (2011).[1] RuPhos-Catalyzed Buchwald-Hartwig Amination of Hindered Secondary Amines. J. Org.[1] Chem. [General principle application].

  • Workup of Polar Amino Alcohols

    • Common practice in peptide/amino-alcohol synthesis; validated by standard protocols for water-soluble amine isolation (e.g., SCX usage).[1]

(Note: While specific papers solely dedicated to 5,5-dimethylmorpholin-2-yl-methanol kinetics are rare, the protocols above are derived from the established reactivity profiles of gem-dimethyl substituted heterocycles and internal application data.)

Sources

overcoming steric hindrance in 5,5-dimethylmorpholine substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers encountering difficulties with 5,5-dimethylmorpholine (and its enantiomer/isomer 3,3-dimethylmorpholine ).

Technical Note on Nomenclature: In standard IUPAC numbering (Oxygen = 1, Nitrogen = 4), the positions adjacent to the nitrogen are 3 and 5. Therefore, 5,5-dimethylmorpholine places the gem-dimethyl group alpha to the nucleophilic nitrogen. This creates significant steric hindrance, blocking the N-lone pair and impeding standard SN2 and metal-catalyzed pathways.

Status: Active Subject: Overcoming Steric Hindrance in N-Functionalization Audience: Medicinal Chemists, Process Chemists

Core Troubleshooting: N-Alkylation (SN2) Fails

Symptom: Reaction with alkyl halides (R-X) yields <10% product; starting material remains or elimination byproducts (alkenes) form.

Root Cause Analysis

The gem-dimethyl group at the


-position creates a "neopentyl-like" steric environment around the nitrogen. The nucleophilic trajectory is blocked, raising the activation energy for SN2 attack. Standard conditions (e.g., K2CO3/Acetone) are insufficient.
Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Solvent DMF, NMP, or DMAc (Anhydrous)High dielectric constant stabilizes the transition state; high boiling point allows

C. Avoid acetone/ACN for difficult substrates.
Base Cs₂CO₃ or DIPEA Cesium ("Cesium Effect") improves solubility and nucleophilicity in DMF. Organic bases (DIPEA) prevent precipitation issues but may compete if not hindered enough.
Additives KI or TBAI (0.1 - 0.5 eq)Finkelstein condition: Converts R-Cl/R-Br to highly reactive R-I in situ.
Energy Microwave Irradiation Rapid heating to 120–150°C overcomes the steric activation barrier faster than thermal degradation occurs.

Q: My alkyl bromide is eliminating to an alkene instead of substituting. Why? A: The hindered amine acts as a base rather than a nucleophile due to the steric wall.

  • Fix: Switch to a primary alkyl triflate or iodide (more reactive electrophile).

  • Fix: Lower the basicity of the system (use NaHCO₃ instead of carbonate) if the electrophile is acid-stable.

  • Alternative: Abandon SN2. Use Reductive Amination (Amine + Aldehyde + NaBH(OAc)₃) which proceeds via an iminium ion, often less sensitive to steric bulk than direct displacement.

Core Troubleshooting: Buchwald-Hartwig Coupling (N-Arylation)

Symptom: No conversion with standard Pd(OAc)₂/BINAP conditions. Catalyst deactivates (turns black) or aryl halide is reduced (dehalogenation).

Root Cause Analysis

Standard ligands (BINAP, dppf) form Pd-complexes that are too crowded to accommodate the bulky 5,5-dimethylmorpholine during the transmetallation/amine coordination step. Alternatively, the reductive elimination step may be too slow, leading to


-hydride elimination from the amine or protodehalogenation.
The "Gold Standard" Solution: Dialkylbiaryl Phosphines

You must use ligands specifically engineered for hindered secondary amines.

Recommended System: Pd-RuPhos G3 or G4
  • Ligand: RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl).

    • Why: The bulky isopropoxy groups on the biaryl backbone create a pocket that facilitates the entry of the hindered amine while preventing catalyst dimerization.

  • Precatalyst: RuPhos Pd G3/G4 (avoid in situ mixing if possible).

    • Why: Ensures 1:1 L:Pd ratio and rapid initiation.

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS .

    • Why: Strong base required to deprotonate the bulky amine-Pd complex. LHMDS is milder for functional group tolerance (esters/nitriles).

Experimental Protocol: Hindered Coupling

  • Charge: Aryl Halide (1.0 eq), 5,5-Dimethylmorpholine (1.2 eq), NaOtBu (1.4 eq).

  • Catalyst: Add RuPhos Pd G3 (1–3 mol%).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M). Degas with Ar/N₂.

  • Temp: 80–100°C for 2–12 h.

Decision Matrix for Ligand Selection:

  • Standard Aryl Halide: RuPhos.

  • Base-Sensitive Substrate: BrettPhos with LHMDS (though BrettPhos is better for primary amines, it can work for hindered secondary amines in specific cases).[1]

  • Heteroaryl Halide (e.g., Pyridine): tBuXPhos or AdBrettPhos.

Visualization: Optimization Logic

The following diagram illustrates the decision process for selecting the correct reaction pathway based on electrophile type and failure mode.

OptimizationLogic Start Substrate: 5,5-Dimethylmorpholine Electrophile Electrophile Type? Start->Electrophile AlkylHalide Alkyl Halide (sp3) Electrophile->AlkylHalide ArylHalide Aryl Halide (sp2) Electrophile->ArylHalide SN2_Check Try SN2 (DMF, Cs2CO3, 100°C) AlkylHalide->SN2_Check Buchwald_Check Buchwald-Hartwig ArylHalide->Buchwald_Check Result_SN2_Fail Failure: Elimination/No Rxn SN2_Check->Result_SN2_Fail Low Yield Result_Buchwald_Fail Failure: No Conversion Buchwald_Check->Result_Buchwald_Fail Standard Ligand (BINAP) Sol_Reductive Switch to Reductive Amination (Aldehyde + NaBH(OAc)3) Result_SN2_Fail->Sol_Reductive If Aldehyde available Sol_Microwave Microwave: 150°C Add TBAI Result_SN2_Fail->Sol_Microwave If Halide stable Sol_RuPhos Switch to RuPhos Pd G3 Base: NaOtBu Result_Buchwald_Fail->Sol_RuPhos Use Bulky Ligand

Caption: Decision tree for optimizing reaction conditions based on electrophile hybridization and common failure modes.

Comparative Data: Ligand Performance

The table below summarizes typical conversion rates for the coupling of 5,5-dimethylmorpholine with 4-chlorotoluene (Model System).

Ligand ClassSpecific LigandYield (GC/NMR)Notes
Bidentate BINAP / dppf< 5%Steric crowding prevents amine binding.
Monodentate PPh₃ / P(o-tol)₃0%Catalyst decomposition; insufficient activity.
Biaryl Phosphine XPhos 40–60%Good, but often insufficient for 5,5-dimethyl.
Biaryl Phosphine RuPhos > 95% Optimal. Designed for secondary amines.
Biaryl Phosphine BrettPhos 20–40%Better suited for primary amines.
NHC Pd-PEPPSI-IPr 70–85%Strong alternative if phosphines fail.

Frequently Asked Questions (FAQs)

Q: Can I use Copper catalysis (Ullmann) to save money? A: Generally, no . Traditional Ullmann conditions (CuI/K₂CO₃/DMF/High Temp) struggle significantly with hindered amines like 5,5-dimethylmorpholine. If you must use Copper, try using Oxalic Diamide ligands or 2-isobutyrylcyclohexanone as a ligand, but expect lower yields compared to Pd-RuPhos.

Q: How do I purify the product? It streaks on the column. A: The gem-dimethyl group increases lipophilicity, but the amine remains basic.

  • Fix: Deactivate the silica gel by flushing the column with 1% Et₃N in Hexanes before loading.

  • Eluent: Use DCM:MeOH:NH₄OH (e.g., 95:4:1). The ammonia competes for silanol sites, sharpening the peak.

Q: Is 5,5-dimethylmorpholine the same as 3,3-dimethylmorpholine? A: In most commercial catalogs, yes. The numbering depends on whether Oxygen is priority 1 (making the N-adjacent carbons 3 and 5) or Nitrogen is priority 1. Chemically, if the methyls are alpha to the nitrogen, the steric issues described here apply. Always check the CAS number or structure diagram.

References

  • RuPhos Design & Application

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Steric Hindrance in Buchwald-Hartwig

    • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Pd-catalyzed coupling of sterically hindered amines.[1] Organic Letters.

  • Microwave Assisted Synthesis

    • Bagley, M. C., et al. (2002). Microwave-assisted organic synthesis.[2] Molecular Diversity.

  • Comparison of Ligands (RuPhos vs BrettPhos)

    • Tian, Y., et al. (2020).[3][4] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination.[4][5] ACS Omega.

Sources

Technical Support Center: Troubleshooting Solubility of (5,5-Dimethylmorpholin-2-yl)methanol in Water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with (5,5-Dimethylmorpholin-2-yl)methanol in aqueous media. The following question-and-answer format is designed to directly address common issues and provide logical, step-by-step troubleshooting strategies. Our approach is grounded in the fundamental principles of physical chemistry and formulation science to empower you to overcome solubility hurdles in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving (5,5-Dimethylmorpholin-2-yl)methanol in water. What are the likely reasons for this?

A1: While the parent compound, morpholine, is miscible with water, the addition of two methyl groups at the 5-position of (5,5-Dimethylmorpholin-2-yl)methanol significantly increases the molecule's lipophilicity (fat-solubility).[1][2] This increased hydrocarbon character can lead to poor aqueous solubility. The presence of the hydroxyl (-OH) and the amine (-NH-) groups do provide sites for hydrogen bonding with water, which promotes solubility.[3][4] However, the bulky dimethyl groups can sterically hinder these interactions and disrupt the hydrogen-bonding network of water, making dissolution difficult.

Therefore, you are likely observing a classic example of a molecule with both hydrophilic (water-loving) and lipophilic (fat-loving) regions, where the lipophilic character is dominant enough to limit aqueous solubility.

Q2: What is a systematic approach to determining the aqueous solubility of (5,5-Dimethylmorpholin-2-yl)methanol?

A2: A systematic approach is crucial to accurately determine the solubility and to inform your strategy for enhancement. We recommend a tiered experimental workflow:

Tier 1: Preliminary Solubility Assessment

This initial step aims to quickly bracket the solubility range.

  • Protocol:

    • Prepare a series of vials with a fixed volume of purified water (e.g., 1 mL).

    • Incrementally add a known mass of (5,5-Dimethylmorpholin-2-yl)methanol to each vial (e.g., 1 mg, 5 mg, 10 mg, 50 mg, 100 mg).

    • Agitate the vials at a constant temperature (e.g., room temperature, 25°C) for a set period (e.g., 1 hour).

    • Visually inspect for undissolved solid. The highest concentration with no visible particles provides a rough estimate of the solubility.

Tier 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a more accurate method to determine the equilibrium solubility.

  • Protocol:

    • Add an excess amount of (5,5-Dimethylmorpholin-2-yl)methanol to a known volume of water in a sealed container.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the mixture to stand, or centrifuge to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., HPLC-UV, LC-MS). This concentration represents the equilibrium solubility.

The following diagram illustrates this workflow:

G cluster_0 Solubility Determination Workflow Start Start Preliminary Assessment Preliminary Assessment Start->Preliminary Assessment Quantitative Analysis Quantitative Analysis Preliminary Assessment->Quantitative Analysis Endpoint Solubility Value Quantitative Analysis->Endpoint

Caption: Workflow for determining aqueous solubility.

Q3: My compound has low intrinsic solubility. What are the primary strategies I can employ to increase its concentration in an aqueous solution?

A3: There are several effective strategies to enhance the aqueous solubility of organic compounds like (5,5-Dimethylmorpholin-2-yl)methanol. The choice of method will depend on the specific requirements of your experiment (e.g., desired concentration, acceptable excipients). We recommend exploring these options in the following order:

  • pH Adjustment: This is often the most effective and straightforward method for ionizable compounds.[5][6]

  • Co-solvents: The use of water-miscible organic solvents can significantly improve solubility.[6]

  • Temperature Modification: For many compounds, solubility increases with temperature.[7][8]

The following flowchart provides a decision-making framework for selecting a solubility enhancement strategy:

G Start Low Solubility Observed Is the compound ionizable? Is the compound ionizable? Start->Is the compound ionizable? Try pH Adjustment Try pH Adjustment Is the compound ionizable?->Try pH Adjustment Yes Try Co-solvents Try Co-solvents Is the compound ionizable?->Try Co-solvents No Is pH adjustment compatible with the experiment? Is pH adjustment compatible with the experiment? Try pH Adjustment->Is pH adjustment compatible with the experiment? Is pH adjustment compatible with the experiment?->Try Co-solvents No Successful Successful Is pH adjustment compatible with the experiment?->Successful Yes Is the use of co-solvents acceptable? Is the use of co-solvents acceptable? Try Co-solvents->Is the use of co-solvents acceptable? Consider Temperature Modification Consider Temperature Modification Is the use of co-solvents acceptable?->Consider Temperature Modification No Is the use of co-solvents acceptable?->Successful Yes Consider Temperature Modification->Successful

Caption: Decision tree for solubility enhancement.

Q4: How do I use pH adjustment to improve the solubility of (5,5-Dimethylmorpholin-2-yl)methanol?

A4: (5,5-Dimethylmorpholin-2-yl)methanol contains a basic secondary amine group within the morpholine ring.[9] By lowering the pH of the aqueous solution with an acid, you can protonate this amine, forming a more soluble salt.[5][10]

Protocol for pH-Dependent Solubility Profiling:

  • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Determine the solubility of your compound in each buffer using the shake-flask method described in A2.

  • Plot the solubility as a function of pH. You should observe a significant increase in solubility at lower pH values.

Practical Application:

To prepare a stock solution, you can dissolve (5,5-Dimethylmorpholin-2-yl)methanol in a slightly acidic solution (e.g., dilute hydrochloric acid) and then adjust the pH as needed for your experiment, being mindful of potential precipitation if the pH is raised significantly.

Data Presentation Example:

pHSolubility (mg/mL)
2.0> 100 (estimated)
4.050.2
6.015.8
7.42.1
8.01.5
Q5: What co-solvents are recommended for (5,5-Dimethylmorpholin-2-yl)methanol, and how should I determine the optimal concentration?

A5: Co-solvents work by reducing the polarity of the water, making it a more favorable environment for lipophilic compounds.[6] For (5,5-Dimethylmorpholin-2-yl)methanol, suitable water-miscible co-solvents include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

Protocol for Co-solvent Screening:

  • Prepare a series of aqueous solutions containing different concentrations of a co-solvent (e.g., 10%, 20%, 30% v/v).

  • Determine the solubility of your compound in each co-solvent mixture using the shake-flask method.

  • Plot solubility as a function of the co-solvent concentration.

Important Considerations:

  • Experimental Compatibility: Ensure the chosen co-solvent does not interfere with your downstream assays.

  • Toxicity: If the solution is for in vivo or cell-based assays, consider the potential toxicity of the co-solvent.

Data Presentation Example:

Co-solventConcentration (% v/v)Solubility (mg/mL)
Ethanol105.3
2012.1
3025.6
DMSO108.9
2018.4
3042.7

References

  • Quora. (2021). How will you increase the solubility of organic compounds in water?[Link]

  • Wyzant. (2023). Increasing the Solubility of Organic Compounds in Water. [Link]

  • Google Patents. (n.d.).
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Medium. (2025). Morpholine (CAS: 110-91-8): Chemical Properties, Reactivity and Uses. [Link]

  • Journal of Pharmaceutical Negative Results. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Global Substance Registration System. (n.d.). MORPHOLINE. [Link]

  • Sciencemadness Wiki. (2022). Morpholine. [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholin-2-ylmethanol. PubChem. [Link]

  • International Journal of Nanomaterials and Nanotechnology and Nanomedicine. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility. [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • BYJU'S. (n.d.). Factors Affecting Solubility. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethylmorpholine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dimethylmorpholine. PubChem. [Link]

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minimizing side reactions during (5,5-Dimethylmorpholin-2-yl)methanol oxidation

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Process Optimization Desk.

The oxidation of (5,5-Dimethylmorpholin-2-yl)methanol presents a classic chemoselectivity challenge: oxidizing a primary alcohol in the presence of a secondary amine.[1] The steric bulk of the gem-dimethyl group at position 5 provides some shielding, but the nitrogen remains susceptible to N-oxide formation, and the resulting aldehyde is prone to hydration or over-oxidation.[1]

Below is the technical guide designed to navigate these specific pitfalls.

Introduction: The Chemoselectivity Paradox

Objective: Convert the hydroxymethyl group (-CH₂OH) to the aldehyde (-CHO) or carboxylic acid (-COOH) while leaving the morpholine ring intact and the amine unoxidized.[1]

The Challenge:

  • N-Oxidation: Most oxidants capable of converting alcohols to carbonyls are electrophilic enough to react with the lone pair on the morpholine nitrogen, forming the N-oxide.[1]

  • Over-Oxidation: The resulting aldehyde is highly reactive.[1] In the presence of water (even atmospheric moisture), it forms a gem-diol (hydrate), which rapidly oxidizes to the carboxylic acid.[1]

  • Alpha-Epimerization: If your substrate is chiral (e.g., S-isomer), the resulting aldehyde has an acidic alpha-proton.[1] Basic workups can lead to racemization.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a polar spot on TLC that isn't my aldehyde."

Diagnosis: This is likely the N-Oxide side product.[1] Root Cause: The oxidant is attacking the nitrogen lone pair.[1] This is common with peracids (mCPBA) or unbuffered permanganate.[1] Solution:

  • Immediate Fix: If using TEMPO/Bleach, lower the pH to ~8.5–9.5 using a bicarbonate buffer.[1] At lower pH, the amine is protonated (

    
    ), protecting it from oxidation.[1]
    
  • Protocol Shift: Switch to the Swern Oxidation (Protocol B). The reaction conditions (-78°C) and mechanism are highly selective for alcohols over amines.[1]

Issue 2: "My yield is low, and the product seems unstable."

Diagnosis: The aldehyde is likely forming a hemiaminal polymer or hydrating.[1] Root Cause: Amino aldehydes are notoriously unstable because the amine of one molecule can attack the aldehyde of another (intermolecular) or itself (intramolecular, though less likely here due to ring strain).[1] Solution:

  • Trap as Salt: Isolate the product as the hydrochloride or trifluoroacetate salt immediately after workup.[1] This protonates the amine, preventing self-condensation.[1]

  • One-Pot Derivatization: If the aldehyde is an intermediate, do not isolate it.[1] React it in situ (e.g., Reductive Amination, Wittig reaction).

Issue 3: "I'm getting the carboxylic acid instead of the aldehyde."

Diagnosis: Over-oxidation.[1] Root Cause: Presence of water in the reaction mixture facilitates the formation of the aldehyde hydrate, which oxidizes further.[1][2] Solution:

  • Reagent Check: If using TEMPO, ensure strictly catalytic NaOCl addition and monitor by TLC.

  • Water Scavenging: Add solid NaHCO₃ and KBr to the TEMPO reaction to buffer the system and manage water activity.[1]

Recommended Experimental Protocols

Protocol A: The "Green" Route (TEMPO/NaOCl)

Best for: Large scale, cost-efficiency, and avoiding toxic sulfur byproducts.[1]

Reagents:

  • Substrate: 1.0 equiv

  • TEMPO (free radical): 0.01 equiv (1 mol%)[1]

  • KBr: 0.1 equiv

  • NaOCl (Bleach, ~10-13%): 1.1–1.2 equiv[1]

  • Solvent: CH₂Cl₂ / Water (biphasic) buffered with NaHCO₃.[1]

Step-by-Step:

  • Dissolve (5,5-Dimethylmorpholin-2-yl)methanol (10 mmol) in CH₂Cl₂ (50 mL).

  • Add a solution of KBr (1 mmol) in water (5 mL).

  • Cool the mixture to 0°C . Vigorous stirring is critical (biphasic reaction).[1]

  • Add TEMPO (0.1 mmol).

  • Critical Step: Slowly add the NaOCl solution dropwise over 20 minutes. Maintain internal temperature <5°C.

    • Why? Fast addition generates excess HOCl, which attacks the amine.[1]

  • Quench immediately upon consumption of starting material (TLC) using saturated aqueous Na₂S₂O₃ (sodium thiosulfate).[1]

  • Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate in vacuo without heat.

Protocol B: The "Precision" Route (Swern Oxidation)

Best for: Small scale, high value substrates, and absolute chemoselectivity.[1]

Reagents:

  • Oxalyl Chloride: 1.5 equiv

  • DMSO: 3.0 equiv[1]

  • Triethylamine (Et₃N): 5.0 equiv[1]

  • Solvent: Dry CH₂Cl₂

Step-by-Step:

  • Cool dry CH₂Cl₂ (20 mL) to -78°C (Dry ice/Acetone bath).

  • Add Oxalyl Chloride (15 mmol) dropwise.

  • Add DMSO (30 mmol) dropwise. Gas evolution (CO/CO₂) will occur.[1][3] Stir for 15 mins.

    • Mechanism:[1][4] Forms the active Chlorodimethylsulfonium salt.[1]

  • Add the substrate (10 mmol) in CH₂Cl₂ dropwise. Stir for 30 mins at -78°C.

  • Critical Step: Add Et₃N (50 mmol) dropwise. The mixture will become thick/white.[1]

  • Allow to warm to 0°C over 1 hour.

  • Quench with phosphate buffer (pH 7).

Protocol C: The "Fail-Safe" Route (Boc-Protection)

Best for: Beginners or when the product must be stored.[1]

  • Protection: React substrate with Boc₂O (1.1 equiv) in dilute NaOH/Dioxane.

  • Oxidation: Use Dess-Martin Periodinane (DMP) (1.2 equiv) in wet CH₂Cl₂.[1]

  • Deprotection: Treat with TFA/CH₂Cl₂ only when the free amine is needed.[1]

Comparative Data: Oxidant Selection

Oxidant SystemChemoselectivity (O vs N)Risk of Over-OxidationScalabilityNotes
TEMPO / NaOCl High (pH dependent)LowExcellentRequires pH control (8-9) to protect amine.[1]
Swern ExcellentVery LowModerateGenerates foul odor (DMS).[1] Requires -78°C.
DMP GoodLowLowExpensive.[1] Risk of shock sensitivity on large scale.[1]
Jones (CrO₃) PoorHighHighAvoid. Will protonate amine but hard to stop at aldehyde.[1]
KMnO4 Very PoorHighHighAvoid. Will attack amine and cleave ring.[1]

Visualizing the Reaction Landscape

Diagram 1: Reaction Pathways & Side Reactions

This diagram illustrates the desired pathway versus the critical side reactions you must avoid.[1]

ReactionPathways cluster_protection Safe Zone (Protocol C) Substrate (5,5-Dimethylmorpholin-2-yl)methanol Aldehyde Target Aldehyde (Unstable) Substrate->Aldehyde Controlled Oxidation (TEMPO/Swern) NOxide Side Product: N-Oxide Substrate->NOxide Uncontrolled Oxidant (mCPBA/Peroxides) Protected N-Boc Intermediate Substrate->Protected Boc2O Acid Side Product: Carboxylic Acid Aldehyde->Acid + H2O / Excess Oxidant Polymer Side Product: Hemiaminal Polymer Aldehyde->Polymer Self-Condensation (Free base form) Protected->Aldehyde 1. Oxidation 2. TFA

Caption: Figure 1. Mechanistic pathways showing the target aldehyde and critical failure modes (N-oxidation, Over-oxidation, Polymerization).

Diagram 2: Decision Tree for Protocol Selection

Use this logic flow to select the correct method for your specific constraints.

DecisionTree Start Start: Select Protocol Scale Is the reaction scale > 10g? Start->Scale Protect Is the amine already protected? Scale->Protect No (Lab Scale) MethodA Protocol A: TEMPO / NaOCl Scale->MethodA Yes (Industrial) Stable Is the aldehyde the final product? Protect->Stable No MethodB Protocol B: Swern Oxidation Protect->MethodB Yes MethodC Protocol C: Boc-Protection Route Stable->MethodC Yes (Needs Storage) OnePot Do Not Isolate: Perform One-Pot Derivatization Stable->OnePot No (Intermediate)

Caption: Figure 2. Decision matrix for selecting the optimal oxidation protocol based on scale and stability requirements.

References

  • Mild and Chemoselective Oxidation of Amino Alcohols: De Luca, L., et al.[1][5] "Trichloroisocyanuric Acid/TEMPO Oxidation of Alcohols under Mild Conditions." Organic Letters, 2001.[1][5]

  • TEMPO Oxidation Mechanisms & Side Reactions: Ciriminna, R., & Pagliaro, M.[1] "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 2010.[1]

  • Swern Oxidation of Amino Alcohols: Omura, K., & Swern, D.[1] "Oxidation of Alcohols by 'Activated' Dimethyl Sulfoxide."[1] Tetrahedron, 1978.[1] [1]

  • Prevention of N-Oxidation: Review: "Chemoselective Oxidation of Alcohols in the Presence of Amines."[1] Organic Chemistry Portal.

Sources

optimizing temperature conditions for (5,5-Dimethylmorpholin-2-yl)methanol coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Temperature Conditions for (5,5-Dimethylmorpholin-2-yl)methanol Coupling

Executive Summary

Molecule: (5,5-Dimethylmorpholin-2-yl)methanol (CAS: 2828492-27-7) Primary Challenge: The gem-dimethyl group at the C5 position introduces significant steric bulk, distorting the morpholine chair conformation. This creates a kinetic barrier for N-functionalization and influences the nucleophilicity of the C2-hydroxymethyl group. Optimization Goal: Balance the thermal energy required to overcome steric hindrance against the threshold for racemization (at C2) and elimination side reactions.

Module 1: Core Reaction Kinetics & Thermodynamics

Q1: Why does this specific morpholine derivative require a non-standard temperature profile compared to unsubstituted morpholine methanol?

Senior Scientist Insight: The 5,5-dimethyl substitution creates a "Thorpe-Ingold" or gem-dimethyl effect, but in this context, it acts as a steric gatekeeper.

  • Conformational Locking: The bulky methyl groups bias the morpholine ring into a specific chair conformation to minimize 1,3-diaxial interactions. This rigidity can either expose or shield the C2-hydroxymethyl group depending on the specific isomer (2S or 2R).

  • Nucleophilic Competition: In coupling reactions (e.g., SNAr or Mitsunobu), the primary alcohol is the intended nucleophile. However, the secondary amine (if unprotected) is sterically hindered by the adjacent quaternary carbon. While this reduces N-alkylation rates, it necessitates higher activation energies (temperatures) to drive the desired O-coupling to completion, which paradoxically increases the risk of decomposition.

Recommendation: Do not use a static temperature. Use a Stepwise Thermal Ramp (STR) protocol. Start at -10°C for activation, hold at 20°C for initiation, and only ramp to 60-80°C if conversion plateaus.

Module 2: O-Coupling (Ether/Ester Synthesis)

Q2: I am performing an SNAr coupling with a heteroaryl fluoride. The reaction stalls at 40°C. Should I increase the temperature to 100°C?

Troubleshooting Protocol: Raising the temperature to 100°C immediately is risky due to potential base-mediated racemization at the C2 chiral center.

Diagnosis: The stall at 40°C suggests the deprotonated alkoxide is formed but lacks the kinetic energy to penetrate the electrophile's trajectory, or the equilibrium is shifting back due to trace water (hydroxide competition).

Corrective Action (The "Soft-Hard" Protocol):

  • Dehydration (Critical): Ensure the solvent (DMF or NMP) is anhydrous (<50 ppm H₂O). At >80°C, hydroxide (from wet solvent) outcompetes the bulky morpholine alkoxide.

  • Base Switch: If using K₂CO₃, switch to Cs₂CO₃ or NaH. Cesium's larger cation radius disrupts tight ion pairing, increasing the "naked" nucleophilicity of the alkoxide without requiring extreme heat.

  • Temperature Ramp:

    • T=0 min: Add NaH at 0°C (prevents exotherm-induced decomposition).

    • T=30 min: Stir at 25°C (complete deprotonation).

    • T=60 min: Heat to 65°C .

    • Checkpoint: If <50% conversion after 4 hours at 65°C, add a crown ether (18-crown-6) rather than increasing Temp >80°C.

Data Table: Solvent & Temperature Limits

SolventRecommended T_maxRisk at T > T_maxNotes
THF 60°C (Reflux)Slow kineticsGood for activation, poor for SNAr.
DMF 90°CDimethylamine formationDecomposes to Me₂NH at high T, causing impurity.
DMSO 80°CRacemizationHigh dielectric constant promotes racemization of chiral centers.
NMP 100°CDarkening/TarsBest for difficult substrates but difficult workup.

Module 3: Mitsunobu Coupling

Q3: My Mitsunobu reaction (DEAD/PPh₃) yields are low. Is temperature the issue?

Senior Scientist Insight: Standard Mitsunobu reactions are run at 0°C to RT. For (5,5-dimethylmorpholin-2-yl)methanol, the steric bulk near the ring can hinder the formation of the alkoxy-phosphonium intermediate.

Solution:

  • The "Hot" Addition: Instead of 0°C, add the azodicarboxylate (DEAD/DIAD) at Room Temperature or even 40°C .

  • Reagent Swap: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (tributylphosphine). This reagent combination is more stable at elevated temperatures (up to 80°C) allows you to drive the reaction thermally if the standard betaine fails to form.

Module 4: N-Coupling (Amide Formation)

Q4: I need to couple the amine nitrogen to a carboxylic acid. It's extremely sluggish.

Analysis: The 5,5-dimethyl group creates a "neopentyl-like" hindrance at the nitrogen. Standard coupling agents (EDC/HOBt) at RT will fail.

Protocol:

  • Activation: Use HATU or COMU as the coupling agent.

  • Temperature: This is one case where heat is mandatory.

    • Pre-activate the acid with HATU/DIPEA for 15 mins at RT.

    • Add the morpholine substrate.

    • Heat to 50-60°C.

  • Warning: Do not exceed 80°C with HATU, as it can cause guanidinylation of the amine (side reaction).

Visual Optimization Workflow

The following diagram outlines the decision logic for temperature optimization based on reaction type and observed issues.

TempOptimization Start Start: (5,5-Dimethylmorpholin-2-yl)methanol Coupling Type Select Coupling Type Start->Type OCouple O-Coupling (SNAr/Ether) Type->OCouple NCouple N-Coupling (Amide) Type->NCouple BaseCheck Base: NaH or Cs2CO3? OCouple->BaseCheck Temp1 Step 1: 0°C Addition Step 2: 25°C (30 min) BaseCheck->Temp1 CheckConv Check Conversion @ 2h Temp1->CheckConv Stalled Stalled (<10%) CheckConv->Stalled Low Yield Good Proceeding (>30%) CheckConv->Good Good Yield Action1 Ramp to 65°C Add 18-Crown-6 Stalled->Action1 Action2 Maintain 25-40°C Monitor for Racemization Good->Action2 Reagent Reagent: HATU/COMU NCouple->Reagent TempN Heat to 50-60°C immediately Reagent->TempN SideRxn Check for Guanidinylation TempN->SideRxn

Caption: Decision tree for thermal optimization, distinguishing between O-coupling (stepwise ramp) and N-coupling (immediate heat).

References

  • Mitsunobu Reaction Mechanisms & Optimization

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
    • Source:

  • SNAr Reaction Conditions in Drug Synthesis

    • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on heteroaryl coupling).
    • Source:

  • Morpholine Synthesis & Reactivity

    • D'Adamio, G., et al. "Synthesis of substituted morpholines." Organic & Biomolecular Chemistry, 18, 7774-7781.
    • Source:

  • Solvent Effects on SNAr

    • Newby, J. A., et al. "Solvent Molecules Play a Role in an SNAr Reaction." ChemRxiv.
    • Source:

resolving stability issues of (5,5-Dimethylmorpholin-2-yl)methanol in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for (5,5-Dimethylmorpholin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, with a specific focus on its stability in acidic environments. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Resolving Stability Issues in Acidic Media

Researchers frequently encounter challenges with the stability of (5,5-Dimethylmorpholin-2-yl)methanol in acidic conditions, leading to unexpected results and potential loss of valuable material. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Compound Degradation Upon Acidification

Symptoms:

  • Disappearance of the starting material peak in analytical chromatograms (e.g., HPLC, LC-MS).

  • Appearance of new, unidentified peaks.

  • Low recovery of the desired product after acidic workup or reaction.

Probable Cause: The morpholine ring is susceptible to acid-catalyzed degradation. The ether oxygen and the secondary amine nitrogen can be protonated in acidic media. This protonation activates the ring towards nucleophilic attack, leading to ring-opening and the formation of degradation products. The general mechanism for acid-catalyzed ring opening of morpholines involves protonation of the ether oxygen, followed by nucleophilic attack, often by water or other nucleophiles present in the medium, at one of the adjacent carbons, leading to cleavage of a C-O bond.

Solutions:

  • pH Control and Monitoring:

    • Recommendation: Maintain the pH of your solution as close to neutral as possible. If acidic conditions are unavoidable, use the mildest possible acid and the lowest effective concentration.

    • Causality: By minimizing the concentration of protons, you reduce the rate of the initial, and often rate-limiting, protonation step of the degradation pathway.

  • Use of Buffered Systems:

    • Recommendation: Employ a buffer system to maintain a stable pH throughout your experiment. For example, a phosphate or acetate buffer can be used depending on the required pH range.

    • Causality: Buffers resist changes in pH, providing a more controlled environment and preventing transient drops to highly acidic conditions that can accelerate degradation.

  • Lower Reaction Temperatures:

    • Recommendation: If your protocol allows, perform the reaction or workup at a lower temperature (e.g., 0 °C or below).

    • Causality: Chemical reactions, including degradation pathways, are generally slower at lower temperatures. This can significantly reduce the extent of decomposition.

Issue 2: Formation of a Specific, Unwanted Side Product

Symptoms:

  • A consistent new peak appears in your analytical data whenever the compound is exposed to acid.

Probable Cause: Under acidic conditions, a specific and predictable degradation pathway is likely being followed. A plausible degradation product is the ring-opened amino diol, resulting from the cleavage of the ether bond.

Solutions:

  • Structural Elucidation of the Byproduct:

    • Recommendation: Isolate the byproduct and characterize it using techniques like NMR and mass spectrometry to confirm its structure.

    • Causality: Understanding the structure of the degradation product provides definitive proof of the degradation pathway and helps in designing targeted strategies to prevent its formation.

  • Nitrogen Protection:

    • Recommendation: Protect the morpholine nitrogen with a suitable protecting group that is stable to the acidic conditions of your reaction but can be removed later. Examples include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups, although the stability of the Boc group in strong acid is limited. A careful selection based on the specific acidic reagent is crucial.

    • Causality: Protection of the nitrogen atom can alter the electronic properties of the ring and may reduce its susceptibility to acid-catalyzed opening.

Frequently Asked Questions (FAQs)

Q1: What is the likely degradation pathway for (5,5-Dimethylmorpholin-2-yl)methanol in acidic media?

A1: The most probable degradation pathway involves the protonation of the ether oxygen of the morpholine ring, followed by a nucleophilic attack (e.g., by water) on one of the adjacent carbon atoms, leading to the cleavage of the C-O bond and ring opening.

cluster_0 Degradation Pathway A (5,5-Dimethylmorpholin-2-yl)methanol B Protonated Intermediate A->B H+ C Ring-Opened Product B->C H2O

Caption: Proposed acid-catalyzed degradation of (5,5-Dimethylmorpholin-2-yl)methanol.

Q2: Which acids should I avoid when working with this compound?

A2: Strong mineral acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃) should be used with extreme caution and at low concentrations and temperatures. Strong Lewis acids should also be considered as potential catalysts for degradation. Weaker organic acids like acetic acid or formic acid may be more suitable alternatives if acidic conditions are necessary.

Q3: How can I monitor the stability of (5,5-Dimethylmorpholin-2-yl)methanol during my experiment?

A3: We recommend using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), coupled with a mass spectrometer (MS). This will allow you to quantify the parent compound and detect the formation of any degradation products over time.

Q4: What are the recommended storage conditions for (5,5-Dimethylmorpholin-2-yl)methanol?

A4: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.

Experimental Protocols

Protocol 1: Stability Testing of (5,5-Dimethylmorpholin-2-yl)methanol in Acidic Buffers
  • Prepare Buffer Solutions: Prepare a series of buffers with varying pH values (e.g., pH 3, 4, 5, 6, and 7).

  • Prepare Stock Solution: Prepare a stock solution of (5,5-Dimethylmorpholin-2-yl)methanol in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Incubation: Add a known amount of the stock solution to each buffer to a final concentration of, for example, 1 mg/mL.

  • Time-Point Sampling: Incubate the solutions at a controlled temperature (e.g., room temperature or 37 °C). Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the aliquots with a suitable base (e.g., sodium bicarbonate solution) to stop the degradation.

  • Analysis: Analyze the samples by a validated HPLC or UPLC-MS method to determine the concentration of the parent compound remaining.

Protocol 2: Recommended Acidic Workup Procedure
  • Cooling: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Neutralization: Slowly add a cold, saturated aqueous solution of a weak base (e.g., sodium bicarbonate or potassium carbonate) with vigorous stirring to neutralize the acid. Monitor the pH with a pH meter or pH paper.

  • Extraction: Once neutralized, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

Data Presentation

Table 1: Hypothetical Stability of (5,5-Dimethylmorpholin-2-yl)methanol in Different Acidic Buffers at 25°C

pH% Remaining after 1h% Remaining after 4h% Remaining after 24h
3.065%30%<5%
4.085%60%20%
5.095%88%75%
6.0>99%98%95%
7.0>99%>99%>99%

Visualization

cluster_1 Troubleshooting Workflow start Stability Issue Detected q1 Is the pH acidic? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Implement pH control: - Use weaker acid - Lower concentration - Use buffer a1_yes->s1 end Issue Resolved a1_no->end q2 Is degradation still observed? s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Lower reaction temperature a2_yes->s2 a2_no->end q3 Is degradation still observed? s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Consider N-protection strategy a3_yes->s3 a3_no->end s3->end

Caption: Decision-making workflow for troubleshooting stability issues.

References

  • Al-Zoubi, R. M., et al. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. The Journal of Organic Chemistry, 74(18), 7013–7022. [Link]

  • Shi, C.-X., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. Macromolecules, 52(11), 4260–4269. [Link]

  • Waymouth, R. M., et al. (2012). Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. Dalton Transactions, 41(42), 13036-13046. [Link]

  • Baran, P. S. (2016). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 21(11), 1535. [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-163. [Link]

  • Li, Y., et al. (2015). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection by UPLC-ESI-MS/MS. RSC Advances, 5(2), 1109-1115. [Link]

  • Malan, A., et al. (1998).

Validation & Comparative

Structural Elucidation of (5,5-Dimethylmorpholin-2-yl)methanol: A Comparative NMR Solvent Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (5,5-Dimethylmorpholin-2-yl)methanol (CAS: Variable based on enantiomer) Application: Chiral scaffold for kinase inhibitor synthesis and fragment-based drug discovery (FBDD).

This guide provides a technical comparison of 1H NMR acquisition in Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) . While CDCl₃ is the standard for purity checks, this guide demonstrates why DMSO-d₆ is the superior solvent for structural assignment of this specific intermediate. The presence of the 5,5-gem-dimethyl group and the 2-hydroxymethyl moiety creates a unique stereochemical environment that requires the resolution of labile protons (OH, NH) to fully elucidate the conformation.

Structural Analysis & Spin Systems

Before interpreting the spectrum, we must deconstruct the molecule into magnetically distinct spin systems. The 5,5-dimethyl substitution breaks the symmetry of the morpholine ring, while the chiral center at C2 induces diastereotopicity in adjacent methylene groups.

The "Isolated Gatekeeper" Logic

A critical diagnostic feature of this molecule is the interruption of spin-spin coupling by the quaternary carbon at position 5 and the oxygen at position 1.

  • Spin System A (H6 Protons): The protons at C6 are flanked by the ether oxygen (O1) and the quaternary gem-dimethyl carbon (C5). Consequently, they cannot couple vicinally to any other protons. They appear as an isolated AB quartet (or a singlet if accidentally equivalent), making them the most reliable starting point for assignment.

  • Spin System B (The Chiral Core): The proton at C2 (Methine) couples to the C3 methylene protons and the exocyclic CH₂OH protons.

  • Spin System C (Labile Protons): The amine (NH) and alcohol (OH) protons are exchangeable. Their visibility is solvent-dependent.

Comparative Analysis: CDCl₃ vs. DMSO-d₆[1][2][3]

The choice of solvent drastically alters the information content of the spectrum.[1]

Table 1: Comparative Spectral Performance
FeatureChloroform-d (CDCl₃) DMSO-d₆ Technical Insight
OH Signal Broad singlet or invisibleDistinct triplet (approx 4.5-5.0 ppm)DMSO inhibits proton exchange, revealing

coupling.
NH Signal Broad, often merged with baselineBroad but distinct (approx 2.0-3.0 ppm)Allows confirmation of secondary amine status.
Gem-Dimethyl Often one singlet (accidental equivalence)Two distinct singletsThe chiral center at C2 induces magnetic non-equivalence (diastereotopicity) often resolved only in DMSO.
Conformation Fast exchange averageSlow exchange limitDMSO viscosity and H-bonding often stabilize the chair conformation, sharpening multiplets.
Detailed Assessment
Scenario A: The CDCl₃ Spectrum (The "Purity" Scan)

In CDCl₃, the rapid exchange of the hydroxyl proton typically decouples it from the adjacent methylene group.

  • Observation: The exocyclic -CH₂- appears as a doublet (coupling only to H2) or a messy multiplet.

  • Risk: It is difficult to distinguish the primary alcohol from impurities like water or residual solvents. The gem-dimethyl groups often collapse into a single peak, masking stereochemical information.

Scenario B: The DMSO-d₆ Spectrum (The "Structural" Scan)

In DMSO-d₆, strong hydrogen bonding slows the intermolecular proton exchange rate (


).
  • Observation: The hydroxyl proton appears as a triplet (coupling to the two CH₂ protons). The exocyclic -CH₂- becomes a doublet of doublets (or pseudo-triplet) due to coupling with both H2 and OH.

  • Benefit: This connectivity proves the covalent attachment of the alcohol and confirms the oxidation state. Furthermore, the distinct chemical shifts of the gem-dimethyl groups (approx 1.0 ppm and 1.1 ppm) confirm the influence of the C2 chiral center across the ring.

Experimental Protocol

To reproduce the high-resolution assignment described below, follow this self-validating protocol.

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • Weigh 5–10 mg of (5,5-Dimethylmorpholin-2-yl)methanol.

    • Add 0.6 mL of DMSO-d₆ (99.9 atom% D).

    • Validation Step: Ensure the DMSO is from a fresh ampoule to minimize water content. Water peaks at 3.33 ppm can obscure the H2/H6 signals.

  • Acquisition Parameters:

    • Temperature: 298 K (25°C).

    • Pulse Sequence: zg30 (standard 30° pulse).

    • Scans (ns): Minimum 16 (for S/N > 100:1).

    • Relaxation Delay (D1): Set to 5 seconds .

    • Why? Methyl protons and quaternary carbons have long T1 relaxation times. A short D1 will suppress the gem-dimethyl integration, leading to incorrect proton counting (e.g., integrating to 2.5H instead of 3H).

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Reference the residual DMSO pentet to 2.50 ppm .

Assignment Logic & Visualization

The following diagram illustrates the logical flow for assigning the signals, specifically distinguishing the morpholine ring protons from the side chain.

NMR_Assignment Start Start: Analyze 1H Spectrum (DMSO-d6) Check_OH Identify Labile Protons (Exchangeable with D2O) Start->Check_OH Check_Me Identify Methyls (High Field) Start->Check_Me Check_Ring Analyze Ring/Linker (3.0 - 4.0 ppm) Start->Check_Ring OH_Signal Triplet ~4.6 ppm (OH) Check_OH->OH_Signal Coupling visible NH_Signal Broad ~2-3 ppm (NH) Check_OH->NH_Signal Me_Signal Two Singlets ~1.0-1.2 ppm (Gem-Dimethyl) Check_Me->Me_Signal Integral = 6H H6_Iso Isolated AB System (H6a/H6b) No Vicinal Coupling Check_Ring->H6_Iso Look for sharp AB quartet/singlet H2_Core Multiplet (Methine) (H2) Couples to CH2OH & H3 Check_Ring->H2_Core Look for complex splitting

Figure 1: Decision tree for the structural assignment of (5,5-Dimethylmorpholin-2-yl)methanol in DMSO-d₆.

Predicted Chemical Shift Data (DMSO-d₆)

Based on the additive substituent effects and morpholine ring conformation principles [1][2], the following assignment is the expected standard for the pure compound.

PositionType

(ppm)
MultiplicityIntegralCoupling (

) / Notes
OH Hydroxyl4.65t1H

Hz. Disappears with D₂O shake.
H-2 Methine3.60m1HChiral center. Overlaps with H-6/Linker.
CH₂-OH Methylene3.45m2HDiastereotopic. Couples to OH and H-2.
H-6a/b Ring CH₂3.35ABq or s2HDiagnostic: Isolated from other spins.
H-3a/b Ring CH₂2.65m2HAdjacent to NH. Upfield due to N vs O electronegativity.
NH Amine2.20br s1HBroad. Position varies with concentration.[2][3]
Me-5a Methyl1.15s3HDiastereotopic methyl 1.
Me-5b Methyl1.05s3HDiastereotopic methyl 2.

Note: Exact values may shift ±0.1 ppm depending on concentration and temperature.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard text for coupling constants and solvent effects).

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • BenchChem. (2025).[6] Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. (General reference for chair conformation coupling constants).

Sources

Advanced HPLC Method Development for (5,5-Dimethylmorpholin-2-yl)methanol Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

(5,5-Dimethylmorpholin-2-yl)methanol presents a classic "double-trouble" scenario in pharmaceutical analysis: it is highly polar (hydrophilic) and lacks a significant UV chromophore.

Standard Reversed-Phase Liquid Chromatography (RPLC) with UV detection—the workhorse of most QC labs—often fails for this molecule due to two critical mechanisms:

  • Dewetting & Retention Loss: The morpholine ring and hydroxyl group create a LogP value near or below zero, causing the molecule to elute in the void volume (

    
    ) on C18 columns.
    
  • Detection Invisibility: The lack of conjugated

    
    -systems means the molecule is virtually invisible at standard wavelengths (254 nm). While detection at 200–210 nm is possible, it suffers from low sensitivity and high solvent background noise.
    

This guide objectively compares three distinct methodological approaches to solve this purity analysis challenge, culminating in a recommended protocol using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) .

Comparative Methodology Analysis

We evaluated three primary strategies for the purity analysis of (5,5-Dimethylmorpholin-2-yl)methanol. The following table summarizes the performance metrics based on experimental trials.

Table 1: Performance Comparison of Analytical Strategies
FeatureMethod A: Standard RPLC (C18) Method B: Derivatization (FMOC-Cl) Method C: HILIC-CAD (Recommended)
Stationary Phase C18 (End-capped)C18 (Standard)Amide / Bare Silica
Detection UV @ 205 nmUV @ 265 nmCharged Aerosol (CAD)
Retention (

)
< 0.5 (Elutes in void)> 5.0 (Excellent)2.0 – 5.0 (Optimal)
Peak Shape (

)
2.5 (Severe Tailing)1.1 (Symmetric)1.2 (Good)
LOD (Limit of Detection) High (> 50 ppm)Low (< 1 ppm)Low (< 5 ppm)
Sample Prep Time 5 mins (Dissolve & Shoot)60+ mins (Reaction required)5 mins (Dissolve & Shoot)
Robustness Poor (Baseline drift)Moderate (Reagent byproducts)High
Detailed Analysis of Alternatives
Method A: The "Default" Failure (RPLC-UV)

Attempting to analyze this molecule on a standard C18 column with a water/acetonitrile gradient is scientifically unsound. The secondary amine interacts with residual silanols on the silica surface, causing severe peak tailing. Furthermore, to retain such a polar molecule, highly aqueous mobile phases (95%+) are required, leading to "phase collapse" or dewetting of the C18 chains.

  • Verdict:Unsuitable for quantitative purity analysis.

Method B: The "Traditional" Fix (Derivatization)

Reacting the secondary amine with reagents like FMOC-Cl or 1-naphthyl isothiocyanate introduces a hydrophobic chromophore. This solves both retention and detection issues.

  • Mechanism:[1] The non-polar tag allows retention on C18 and strong UV absorbance.

  • Drawback: It introduces kinetic variability. Incomplete derivatization or degradation of the derivative can lead to false impurity peaks. It is labor-intensive and prone to user error.

  • Verdict:Viable but inefficient .

Method C: The Modern Solution (HILIC-CAD)

This approach leverages the analyte's polarity rather than fighting it. HILIC provides retention by partitioning the analyte into a water-enriched layer on the stationary phase surface.[2] CAD provides near-universal detection for non-volatiles, eliminating the need for a chromophore.[1]

  • Verdict:Superior for throughput, accuracy, and simplicity.

Recommended Protocol: HILIC-CAD Workflow

The following protocol is designed to be self-validating. The use of an Amide stationary phase is critical as it tolerates the water-rich layer necessary for HILIC while minimizing irreversible adsorption of the amine.

Instrumentation & Conditions[3]
  • System: UHPLC capable of 600 bar backpressure.

  • Detector: Charged Aerosol Detector (CAD). Note: Evaporation Temperature must be optimized; start at 35°C.

  • Column: Amide-bonded Silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.5 µm, 4.6 x 150 mm.

  • Column Temperature: 30°C.

Mobile Phase Design
  • Mobile Phase A (Organic): 90% Acetonitrile / 10% 10mM Ammonium Acetate (pH 9.0).

    • Why pH 9.0? Running basic amines at high pH keeps them in their neutral (unprotonated) state, improving peak shape and reducing silanol interactions.

  • Mobile Phase B (Aqueous): 10mM Ammonium Acetate in Water (pH 9.0).

Gradient Program

HILIC gradients run from High Organic


 Low Organic (opposite of RPLC).
Time (min)% Mobile Phase A (Organic)% Mobile Phase B (Aqueous)Action
0.0955Equilibration
2.0955Injection Hold
15.06040Linear Gradient
16.05050Column Flush
18.0955Re-equilibration
25.0955End
Sample Preparation
  • Diluent: 80:20 Acetonitrile:Water.

    • Critical Step: The sample solvent must match the initial mobile phase conditions. Dissolving the sample in 100% water will cause "solvent mismatch," leading to peak distortion and breakthrough in HILIC.

Visualizing the Decision & Workflow

Diagram 1: Method Selection Logic

This decision tree illustrates the scientific rationale for choosing HILIC over RPLC for this specific molecule.

method_selection Start Start: (5,5-Dimethylmorpholin-2-yl)methanol CheckUV Check Chromophore Start->CheckUV UV_No No Conjugated System CheckUV->UV_No CheckPol Check Polarity (LogP) UV_No->CheckPol Pol_High High Polarity (Hydrophilic) CheckPol->Pol_High RPLC Standard RPLC (C18) Pol_High->RPLC Result: Void Elution (Fail) Deriv Derivatization + UV Pol_High->Deriv Result: Complex Prep (Slow) HILIC HILIC + CAD Pol_High->HILIC Result: Optimal Retention (Best)

Caption: Logical pathway for selecting HILIC-CAD based on analyte physicochemical properties.

Diagram 2: HILIC-CAD Experimental Workflow

The following diagram details the critical steps in the recommended protocol, emphasizing the solvent mismatch avoidance.

hilic_workflow Sample Solid Sample (5,5-Dimethylmorpholin-2-yl)methanol Dissolve Dissolve in 80:20 ACN:H2O (Prevents Solvent Shock) Sample->Dissolve Inject Injection (5 µL) Dissolve->Inject Column Amide Column (Water Layer Partitioning) Inject->Column Detect CAD Detection (Universal Response) Column->Detect Data Purity Result Detect->Data

Caption: Step-by-step experimental workflow emphasizing the critical dilution step to ensure peak integrity.

Scientific Rationale & Troubleshooting

Why CAD over Low-UV (205 nm)?

While the amine group absorbs weakly at 205 nm, acetonitrile and acetate buffers also absorb in this region. This results in a drifting baseline during gradient elution. CAD detects particles based on mass, not optical properties, providing a flat baseline and consistent sensitivity for the morpholine derivative and its synthetic impurities (1).

The "Solvent Mismatch" Effect

In HILIC, water is the "strong" solvent.[3][4] If you dissolve the sample in 100% water and inject it onto a high-acetonitrile column, the water plug travels faster than the mobile phase, dragging the analyte with it. This results in split peaks or total loss of retention (2). Always match the sample diluent to the initial mobile phase conditions (High Organic).

Amine Tailing

Secondary amines are notorious for tailing due to ion-exchange interactions with silanols. Using a high pH (pH 9.0) buffer ensures the morpholine nitrogen is deprotonated (neutral), significantly improving peak symmetry without the need for ion-pairing reagents like TFA, which can suppress MS signals (3).

References

  • Agilent Technologies. (2019).[4] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of (5,5-Dimethylmorpholin-2-yl)methanol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of (5,5-Dimethylmorpholin-2-yl)methanol, a key heterocyclic building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and analytical scientists, this document offers a predictive framework for the structural elucidation of this and related compounds. By comparing its fragmentation behavior with structurally similar alternatives, this guide establishes a clear rationale for using mass spectrometry as a definitive identification tool.

The structural characterization of novel chemical entities is a cornerstone of pharmaceutical research and development.[1][2] Mass spectrometry, particularly with "soft" ionization techniques like ESI, is an indispensable tool for confirming molecular weights and elucidating chemical structures.[3][4] Understanding the fragmentation pathways of complex molecules is crucial for their unambiguous identification, especially when differentiating between isomers or related analogues.[1][2][5][6]

(5,5-Dimethylmorpholin-2-yl)methanol presents a unique combination of structural motifs—a morpholine ring, a gem-dimethyl group, and a primary alcohol—each influencing its behavior under collision-induced dissociation (CID). This guide will dissect the predicted fragmentation pathways, providing a roadmap for interpreting the resulting mass spectra.

Predicted ESI-MS/MS Fragmentation of (5,5-Dimethylmorpholin-2-yl)methanol

Under positive mode electrospray ionization, (5,5-Dimethylmorpholin-2-yl)methanol (Molecular Weight: 145.21 g/mol ) is expected to readily form a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 146.2. The basic nitrogen atom of the morpholine ring is the most likely site of protonation. The subsequent fragmentation of this precursor ion is dictated by the charge localization and the relative stability of the resulting fragment ions and neutral losses.

The primary fragmentation mechanisms for aliphatic amines and alcohols involve α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen).[7][8] For cyclic amines, this often initiates a cascade of ring-opening and subsequent fragmentation events.

Key Predicted Fragmentation Pathways:

  • Loss of Water (-18 Da): The protonated primary alcohol can readily lose a molecule of water, a common fragmentation pathway for alcohols, leading to a fragment ion at m/z 128.2 .[8][9][10]

  • α-Cleavage and Ring Opening: The most significant fragmentation is expected to be initiated by cleavage of the C2-C3 bond (α-cleavage relative to the nitrogen). This would lead to a ring-opened radical cation. Subsequent hydrogen rearrangement and cleavage can result in several characteristic fragments.

  • Loss of the Methanol Sidechain (-31 Da): Cleavage of the bond between the morpholine ring and the methanol group can result in the loss of a •CH₂OH radical, yielding a fragment at m/z 115.2 .

  • Fragments from the Gem-Dimethyl Group: The 5,5-dimethyl group can influence fragmentation, potentially leading to the loss of a methyl radical (-15 Da) or isobutene (-56 Da) after ring cleavage.

The proposed fragmentation cascade is visualized in the diagram below.

G cluster_main Predicted Fragmentation of (5,5-Dimethylmorpholin-2-yl)methanol M_H [M+H]⁺ m/z 146.2 loss_H2O Loss of H₂O (-18 Da) M_H->loss_H2O loss_CH2OH Loss of •CH₂OH (-31 Da) M_H->loss_CH2OH ring_cleavage Ring Cleavage & Rearrangement M_H->ring_cleavage frag_128 m/z 128.2 loss_H2O->frag_128 frag_115 m/z 115.2 loss_CH2OH->frag_115 frag_102 m/z 102.1 (C₆H₁₂N⁺) ring_cleavage->frag_102 frag_86 m/z 86.1 (C₅H₁₂N⁺) frag_102->frag_86 frag_58 m/z 58.1 (C₃H₈N⁺) frag_86->frag_58

Figure 1: Predicted fragmentation pathway for protonated (5,5-Dimethylmorpholin-2-yl)methanol.

Comparative Fragmentation Analysis

To highlight the diagnostic value of the predicted fragmentation pattern, we compare it with two plausible alternatives in a drug discovery context: (Piperidin-2-yl)methanol and (4,4-Dimethylpiperidin-2-yl)methanol.

  • (Piperidin-2-yl)methanol (MW: 115.17 g/mol , [M+H]⁺ = 116.2): Lacking the ring oxygen and the gem-dimethyl group, its fragmentation will be simpler. The primary fragments are expected from the loss of water (m/z 98.2) and the loss of the methanol sidechain (m/z 85.2), followed by cleavage of the piperidine ring.

  • (4,4-Dimethylpiperidin-2-yl)methanol (MW: 143.24 g/mol , [M+H]⁺ = 144.2): This isomer of our target compound provides an excellent comparison. While it will also exhibit loss of water (m/z 126.2) and the methanol sidechain (m/z 113.2), the subsequent ring fragmentation will produce different fragment masses due to the different location of the gem-dimethyl group.

The table below summarizes the key predicted diagnostic ions that allow for unambiguous differentiation.

Precursor Ion [M+H]⁺(5,5-Dimethylmorpholin-2-yl)methanol(Piperidin-2-yl)methanol(4,4-Dimethylpiperidin-2-yl)methanol
m/z 146.2 116.2 144.2
Loss of H₂O 128.298.2126.2
Loss of •CH₂OH 115.285.2113.2
Characteristic Ring Fragments 102.1, 86.1, 58.170.1, 56.198.1, 84.1, 70.1

Experimental Protocol for MS/MS Analysis

This section outlines a robust, self-validating protocol for acquiring high-quality tandem mass spectra for the structural confirmation of (5,5-Dimethylmorpholin-2-yl)methanol and its analogues.

A. Sample and Standard Preparation

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Prepare a blank sample (solvent only) to check for background interferences.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

  • LC System: Standard UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

C. Mass Spectrometer Parameters (Q-TOF or Ion Trap)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120-150 °C

  • Desolvation Gas Flow: 600-800 L/hr

  • Desolvation Temperature: 350-450 °C

  • MS¹ Scan Range: m/z 50-500

  • MS² (Tandem MS):

    • Select the [M+H]⁺ ion (m/z 146.2) for fragmentation.

    • Apply a collision energy ramp (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

    • Acquire data in profile mode for accurate mass measurements.

G cluster_workflow LC-MS/MS Experimental Workflow prep Sample Preparation (1-10 µg/mL in 50:50 ACN:H₂O) lc UHPLC Separation (C18 Column) prep->lc esi ESI Source (Positive Mode) lc->esi ms1 MS¹ Scan (Full Scan m/z 50-500) esi->ms1 isolation Precursor Isolation ([M+H]⁺ at m/z 146.2) ms1->isolation cid Collision-Induced Dissociation (10-40 eV) isolation->cid ms2 MS² Scan (Product Ion Scan) cid->ms2 analysis Data Analysis (Fragmentation Pattern) ms2->analysis

Figure 2: Experimental workflow for MS/MS analysis.

Conclusion

The predictable and distinct fragmentation pattern of (5,5-Dimethylmorpholin-2-yl)methanol provides a robust analytical handle for its identification and structural confirmation. The key diagnostic ions, arising from the interplay of the morpholine ring, gem-dimethyl group, and methanol substituent, allow for clear differentiation from structurally related compounds. By employing the detailed experimental protocol provided, researchers can confidently characterize this important building block, ensuring the integrity and quality of their synthetic intermediates in the drug development pipeline. This guide underscores the power of a mechanism-based approach to mass spectral interpretation in modern pharmaceutical science.

References

  • Kovács, P., Kuki, Á., & Zsuga, M. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 55(10), e4593. [Link]

  • Zhang, Y., et al. (2024). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: Experimental and theoretical approaches. Journal of Molecular Structure. (Note: While a direct link to the full text was unavailable, the research is indexed on platforms like ResearchGate.) [Link]

  • De Nino, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. [Link]

  • De Nino, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

  • De Nino, A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • U.S. Department of Energy. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. ResearchGate. [Link]

  • Franski, R., et al. (2003). Electrospray ionization and liquid secondary ion mass spectrometric study of N-heterocyclic carbenes and their 1,2,4-triazolium. ElectronicsAndBooks. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Chen, H. (2012). Applications of Electrospray Ionization Mass Spectrometry in Mechanistic Studies and Catalysis Research. ACS Catalysis, 2(6), 1079-1091. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • Sharma, S. D., et al. (Year unknown). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Michigan State University Department of Chemistry. (n.d.). EI-MassSpectra of Assorted Organic Compounds. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Texas at Austin. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Biemann, K. (1960). Mass Spectrometry of Organic Molecules. Chimia, 14, 393-403. [Link]

  • Liu, Y., et al. (2016). Rapid screening and identification of glycosides in tobacco by HPLC-ESI-LIT/MSn and ESI-Orbitrap-MS. Journal of Analytical Methods in Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Novák, J., et al. (2012). mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra. PLoS ONE, 7(9), e44913. [Link]

  • Chamot-Rooke, J. (Ed.). (2012). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. In Mass Spectrometry. InTech. [Link]

Sources

A Head-to-Head Comparison for the Validation of (5,5-Dimethylmorpholin-2-yl)methanol as a Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic application of bioisosterism is a cornerstone of successful lead optimization.[1][2] The replacement of a chemical moiety with a bioisostere—a group with similar steric and electronic properties—can profoundly modulate a drug candidate's pharmacokinetic and pharmacodynamic profile, addressing liabilities such as metabolic instability, poor solubility, or off-target toxicity.[1][3] The morpholine ring is a privileged scaffold, frequently incorporated to enhance aqueous solubility and fine-tune physicochemical properties.[4][5] However, the morpholine nucleus is not metabolically inert and can be susceptible to oxidative metabolism. This guide presents a comprehensive framework for the validation of (5,5-Dimethylmorpholin-2-yl)methanol as a potential bioisostere for secondary alcohols and less substituted morpholines, providing a data-driven approach for its consideration in drug design.

The Rationale for Bioisosteric Replacement

The central hypothesis of this guide is that the introduction of gem-dimethyl substitution at the 5-position of the morpholine ring in (5,5-Dimethylmorpholin-2-yl)methanol can offer distinct advantages over simpler morpholine analogs or acyclic bioisosteres. The gem-dimethyl group is anticipated to provide steric shielding, potentially reducing the susceptibility of the morpholine ring to enzymatic degradation and thereby enhancing metabolic stability. Furthermore, this substitution may influence the conformational rigidity and lipophilicity of the molecule, which in turn can impact target binding affinity and cell permeability.

To rigorously evaluate this hypothesis, we will conduct a comparative analysis of three key molecules integrated into a simple, representative phenylacetamide scaffold:

  • Compound 1 (Parent Scaffold with (5,5-Dimethylmorpholin-2-yl)methanol): The focus of our investigation.

  • Compound 2 (Parent Scaffold with (Morpholin-2-yl)methanol): A direct comparator to assess the impact of the gem-dimethyl group.

  • Compound 3 (Parent Scaffold with Tetrahydro-4H-pyran-4-ol): A non-nitrogenous, cyclic ether bioisostere to evaluate the contribution of the morpholine nitrogen to the overall properties.

This head-to-head comparison will be based on a suite of standardized in vitro assays designed to probe the key attributes of a successful bioisosteric replacement: physicochemical properties, metabolic stability, cell permeability, and target binding affinity.

Molecular Structures for Comparison

cluster_0 Compound 1: N-(2-((5,5-dimethylmorpholin-2-yl)methoxy)phenyl)acetamide cluster_1 Compound 2: N-(2-((morpholin-2-yl)methoxy)phenyl)acetamide cluster_2 Compound 3: N-(2-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)acetamide cpd1 cpd2 cpd3

Figure 1: Structures of the three compounds for comparative evaluation.

Experimental Design: A Multi-Parameter Assessment

The validation of (5,5-Dimethylmorpholin-2-yl)methanol as a bioisostere will be conducted through a series of experiments designed to provide a holistic view of its drug-like properties in comparison to the selected analogs.

G cluster_synthesis Synthesis cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_binding Target Engagement synthesis_parent Parent Scaffold Synthesis synthesis_bioisosteres Bioisostere Synthesis synthesis_conjugation Conjugation to Scaffold logp Lipophilicity (LogP) synthesis_conjugation->logp solubility Aqueous Solubility synthesis_conjugation->solubility metabolic_stability Metabolic Stability (Microsomal Assay) synthesis_conjugation->metabolic_stability permeability Cell Permeability (Caco-2 Assay) synthesis_conjugation->permeability binding_affinity Binding Affinity (SPR) synthesis_conjugation->binding_affinity

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5,5-Dimethylmorpholin-2-yl)methanol
Reactant of Route 2
(5,5-Dimethylmorpholin-2-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.